Product packaging for Tirbanibulin(Cat. No.:CAS No. 897016-82-9)

Tirbanibulin

Cat. No.: B1683773
CAS No.: 897016-82-9
M. Wt: 431.5 g/mol
InChI Key: HUNGUWOZPQBXGX-UHFFFAOYSA-N
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Description

Tirbanibulin is a member of the class of pyridines that is pyridine substituted by 2-(benzylamino)-2-oxoethyl and 4-[2-(morpholin-4-yl)ethoxy]phenyl groups at positions 2 and 5, respectively. It is a dual inhibitor of Src kinase and tubulin and approved by the FDA for the topical treatment of actinic keratosis on the face or scalp. It has a role as an antineoplastic agent, an apoptosis inducer, an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor and a microtubule-destabilising agent. It is a member of morpholines, an aromatic ether, a member of pyridines and a secondary carboxamide.
This compound (KX-O1 or KX2–391) is a dual inhibitor of Src Kinase and tubulin. On December 14, 2020, this compound was approved by the FDA for the topical treatment of actinic keratosis on the face or scalp. It is marketed under the brand name Klisyri. Actinic keratosis is a chronic condition characterized by lesions, which can potentially transform into invasive squamous cell carcinoma with a risk of 1% over 10 years. This compound blocks the molecular pathways that promote the proliferation, survival, and metastasis of malignant cells. This compound exhibits antitumour effects in vitro and in vivo and has been investigated for its antitumor efficacy in the management of various cancers, such as prostate cancer and breast cancer.
This compound is a Microtubule Inhibitor. The physiologic effect of this compound is by means of Microtubule Inhibition.
This compound is an orally bioavailable small molecule Src kinase inhibitor with potential antineoplastic activity. Unlike other Src kinase inhibitors which bind to the ATP-binding site, this compound specifically binds to the peptide substrate binding site of Src kinase;  inhibition of kinase activity may result in the inhibition of primary tumor growth and the suppression of metastasis. Src tyrosine kinases are upregulated in many tumor cells and play important roles in tumor cell proliferation and metastasis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2020 and is indicated for actinic keratosis and has 5 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29N3O3 B1683773 Tirbanibulin CAS No. 897016-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29/h1-11,20H,12-19H2,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNGUWOZPQBXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30237862
Record name Tirbanibulin
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Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897016-82-9
Record name Tirbanibulin [USAN]
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Record name Tirbanibulin
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Record name Tirbanibulin
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Record name 5-[4-[2-(4-morpholinyl)ethoxy]phenyl]-N-(phenylmethyl)-2-pyridineacetamide
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Record name TIRBANIBULIN
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Foundational & Exploratory

Tirbanibulin Src kinase signaling pathway inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Tirbanibulin's Inhibition of the Src Kinase Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a first-in-class topical drug approved for the treatment of actinic keratosis (AK) of the face or scalp.[1][2] Its therapeutic effect is derived from a novel dual mechanism of action that uniquely combines the inhibition of tubulin polymerization with the disruption of Src kinase signaling.[3][4] This dual-front approach leads to cell cycle arrest, induction of apoptosis in hyperproliferating keratinocytes, and disruption of key oncogenic signaling pathways.[5][6] This whitepaper provides a detailed examination of this compound's molecular mechanisms, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action: A Dual-Pronged Approach

This compound exerts its potent anti-proliferative effects through two primary, interconnected mechanisms: the disruption of microtubule dynamics and the inhibition of the Src kinase signaling cascade.[7]

Inhibition of Tubulin Polymerization

The foundational mechanism of this compound's action is its role as a microtubule destabilizer.[1][8] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cellular cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[5]

This compound binds reversibly to the colchicine-binding site on β-tubulin, although some evidence may suggest a novel binding site on the αβ-tubulin heterodimer.[5][7][9] This binding prevents the polymerization of tubulin dimers into microtubules.[5] The reversibility of this binding is thought to contribute to this compound's favorable safety profile and lower cytotoxicity compared to other tubulin-binding agents.[5][8]

The consequences of microtubule network disruption are profound:

  • G2/M Cell Cycle Arrest: By preventing the formation of a functional mitotic spindle, this compound halts the cell cycle at the G2/M phase, effectively stopping the proliferation of rapidly dividing cells like those found in AK lesions.[4][5][10]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis) through both the intrinsic and extrinsic pathways.[5][11] This is evidenced by the collapse of the mitochondrial membrane potential, hyperphosphorylation of Bcl-2, and the activation of caspases 3, 8, and 9, leading to Poly (ADP-ribose) polymerase (PARP) cleavage.[5][11][12][13]

  • p53 Upregulation: Treatment with microtubule-targeting agents, including this compound, has been shown to cause the accumulation of the tumor suppressor p53 in the nucleus, further promoting apoptosis.[5][6]

cluster_0 This compound's Effect on Microtubules This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds Reversibly (Inhibits Polymerization) MT Microtubules Tubulin->MT Polymerization Spindle Mitotic Spindle Formation MT->Spindle G2M G2/M Phase Arrest Spindle->G2M Blocked Apoptosis Apoptosis (Programmed Cell Death) G2M->Apoptosis Leads to

Figure 1: this compound's inhibition of tubulin polymerization.

Inhibition of Src Kinase Signaling

In addition to its effects on the cytoskeleton, this compound is a potent inhibitor of Src family kinases (SFKs).[5][10] Src is a non-receptor tyrosine kinase that functions as a key signaling node, regulating a multitude of cellular processes including proliferation, survival, migration, and angiogenesis.[3][4] Its expression and activity are frequently upregulated in hyperproliferative skin lesions and various cancers.[3]

This compound acts as a non-ATP competitive inhibitor, binding to the peptide-substrate binding site of Src, which is distinct from the ATP-binding pocket targeted by many other kinase inhibitors.[3][14][15] This unique binding mode contributes to its selectivity.

The inhibition of Src signaling by this compound is believed to occur through two interrelated mechanisms:

  • Direct Inhibition: Binding directly to the Src substrate site, blocking downstream phosphorylation events.[3]

  • Indirect Inhibition: The disruption of the microtubule network interferes with the intracellular trafficking and localization of Src and its associated signaling partners (e.g., FAK, Rho), thereby downregulating the entire pathway.[5][11][12]

Inhibition of the Src pathway leads to the downregulation of key downstream effectors, resulting in reduced cell proliferation, survival, and migration.[5]

cluster_1 Src Kinase Signaling Pathway and this compound Inhibition GF Growth Factors (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinases (RTKs) GF->RTK Src Src Kinase RTK->Src Activates FAK FAK Src->FAK Ras Ras/MAPK Pathway Src->Ras STAT3 STAT3 Src->STAT3 PI3K PI3K/Akt Pathway Src->PI3K This compound This compound This compound->Src Direct Inhibition (Substrate Site) MT_disrupt Microtubule Disruption This compound->MT_disrupt Causes Migration Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival Ras->Proliferation STAT3->Proliferation PI3K->Proliferation MT_disrupt->Src Indirect Inhibition (Disrupts Trafficking)

Figure 2: this compound's dual inhibition of the Src kinase pathway.

Quantitative Data Presentation

The efficacy of this compound has been quantified in numerous preclinical and clinical studies.

Table 1: Preclinical In Vitro Efficacy of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of this compound against various targets and cell lines.

Target / Cell LineAssay TypeIC50 / GI50 ValueReference(s)
Kinase Activity
Src KinaseKinase Assay~25 nM (in absence of plasma)[3]
Src KinaseKinase Assay~100 nM (in presence of plasma)[3]
Cellular Proliferation
HeLa (Cervical Cancer)CCK-8 Assay44 nM
Melanoma Cell LinesProliferation Assay≤50 nM[6]
Huh7 (Hepatocellular Carcinoma)Proliferation Assay9 nM[15]
PLC/PRF/5 (Hepatocellular Carcinoma)Proliferation Assay13 nM[15]
Hep3B (Hepatocellular Carcinoma)Proliferation Assay26 nM[15]
HepG2 (Hepatocellular Carcinoma)Proliferation Assay60 nM[15]
Table 2: Clinical Efficacy of this compound 1% Ointment in Actinic Keratosis (Day 57)

This table presents the primary efficacy endpoints from pivotal clinical trials involving the topical application of this compound 1% ointment once daily for 5 consecutive days.

Study / TrialEndpointThis compound GroupVehicle GroupP-valueReference(s)
Phase III (Pooled) Complete (100%) Clearance49%9%<0.001[16][17]
Phase III (Trial 1) Complete (100%) Clearance44%5%<0.001[5][18]
Partial (≥75%) Clearance68%16%<0.0001[5]
Phase III (Trial 2) Complete (100%) Clearance54%13%<0.001[5][18]
Partial (≥75%) Clearance76%20%<0.0001[5]
Phase II (5-day regimen) Complete (100%) Clearance43%N/AN/A[6][17]

Note: At the 1-year follow-up, an estimated 47% of patients who had achieved a complete response to this compound experienced a recurrence of lesions.[5][18]

Key Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the mechanism of action of this compound.

Tubulin Polymerization Assay

Objective: To measure the effect of this compound on the in vitro polymerization of tubulin.

Methodology:

  • Purified tubulin is suspended in a general tubulin buffer.

  • The test compound (this compound at various concentrations), a positive control (e.g., paclitaxel for polymerization, nocodazole for depolymerization), and a vehicle control are added to separate reaction mixtures.

  • Tubulin polymerization is initiated by incubating the mixtures at 37°C.

  • The change in optical density (absorbance) is monitored over time at 340 nm using a spectrophotometer. An increase in absorbance indicates polymerization.[5][19][20]

  • Data are plotted as absorbance versus time to visualize the rate and extent of polymerization.

Cell Proliferation (CCK-8) Assay

Objective: To determine the anti-proliferative activity of this compound and calculate its GI50 value.

Methodology:

  • Cells (e.g., HeLa, A431) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a serial dilution of this compound or a vehicle control for a specified period (e.g., 48-72 hours).

  • Following treatment, a Cell Counting Kit-8 (CCK-8) solution, which contains WST-8, is added to each well.

  • The plates are incubated for 1-4 hours. Viable cells reduce the WST-8 tetrazolium salt to a colored formazan product.

  • The absorbance is measured at 450 nm. The amount of formazan dye generated is directly proportional to the number of living cells.[19]

  • GI50 values are calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration.

Cell Cycle Analysis via Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

  • Cells are seeded and treated with this compound or vehicle for a defined period (e.g., 24-48 hours).

  • After treatment, both adherent and floating cells are collected and washed with PBS.

  • Cells are fixed using cold 70% ethanol while vortexing gently and stored at -20°C for at least 12 hours.[19]

  • The fixed cells are then washed and resuspended in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.

  • The DNA content of individual cells is analyzed using a flow cytometer.

  • The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified based on fluorescence intensity.

cluster_2 Experimental Workflow for In Vitro Analysis Start Seed Cells in Culture Plates Treat Treat with this compound (Serial Dilutions) Start->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Prolif Cell Proliferation Assay (CCK-8) Incubate->Prolif Cycle Cell Cycle Analysis (Flow Cytometry) Incubate->Cycle Western Protein Extraction & Western Blot Incubate->Western GI50 Calculate GI50 Prolif->GI50 G2M Quantify G2/M Arrest Cycle->G2M pSrc Detect p-Src Levels Western->pSrc

Figure 3: A generalized workflow for in vitro this compound studies.

Western Blot Assay for Src Phosphorylation

Objective: To investigate the effect of this compound on the Src signaling pathway by measuring the levels of phosphorylated Src (p-Src).

Methodology:

  • Cells are cultured and treated with various concentrations of this compound for specific time intervals.

  • Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Src (p-Src).

  • A separate blot or a stripped and re-probed blot is incubated with an antibody for total Src and a loading control (e.g., GAPDH or β-actin).

  • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the p-Src band relative to total Src or the loading control is quantified.[19]

Conclusion

This compound represents a significant advancement in topical dermatological therapy, distinguished by its novel, dual-action mechanism. By concurrently inhibiting tubulin polymerization and disrupting Src kinase signaling, it effectively induces cell cycle arrest and apoptosis in the hyperproliferating cells characteristic of actinic keratosis.[5] The reversible nature of its tubulin binding may contribute to its favorable tolerability and safety profile observed in large-scale clinical trials.[5][8] The comprehensive data presented in this guide underscore the potent and targeted anti-proliferative activity of this compound, providing a robust foundation for its clinical use and for future research into its potential applications in other proliferative disorders.

References

Discovery and synthesis of Tirbanibulin (KX2-391)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of Tirbanibulin (KX2-391)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (formerly KX2-391), marketed as Klisyri®, is a first-in-class topical medication approved by the FDA in December 2020 for the treatment of actinic keratosis (AK) on the face or scalp.[1][2] It represents a significant advancement in dermatology with its novel dual mechanism of action and short treatment duration.[3][4] this compound is a synthetic, small-molecule inhibitor that uniquely targets both Src kinase signaling and tubulin polymerization, leading to potent anti-proliferative and pro-apoptotic effects on the atypical keratinocytes characteristic of AK.[1][5][6] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and Rationale

The development of this compound stemmed from a rational drug design strategy aimed at creating a highly selective protein tyrosine kinase inhibitor.[7][8] Unlike most kinase inhibitors that compete with ATP at its highly conserved binding site, the discovery program for this compound focused on targeting the more structurally diverse peptide substrate binding site of Src kinase.[7][9][10] This approach was hypothesized to yield greater selectivity and a more favorable side-effect profile.[11]

The discovery process involved an iterative cycle of molecular modeling, chemical synthesis, and biological testing of proof-of-concept compounds.[7][8][12] This strategy led to the identification of KX2-391 as a potent, non-ATP competitive Src inhibitor.[13] Subsequent mechanism of action studies revealed a second, equally important activity: the inhibition of tubulin polymerization, classifying this compound as a dual-action agent.[7][14]

G cluster_0 Discovery Workflow Concept Concept: Target Peptide Substrate Site of Src Kinase Modeling Molecular Modeling Concept->Modeling Rational Design Synthesis Synthesis of Proof-of-Concept Compounds Modeling->Synthesis Testing Biological Testing (Kinase & Cell-based Assays) Synthesis->Testing Testing->Modeling Iterative Optimization Lead_ID Identification of Lead Compound (KX2-391) Testing->Lead_ID Potency & Selectivity MOA_Study Mechanism of Action Studies Lead_ID->MOA_Study Dual_MOA Discovery of Dual MOA: Src and Tubulin Inhibition MOA_Study->Dual_MOA

Caption: Iterative workflow for the discovery of this compound.

Chemical Synthesis

The synthesis of this compound (N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide) has been described in the chemical literature. A representative synthetic route is outlined below. The process involves a key Suzuki coupling reaction to form the central biaryl core, followed by elaboration of the acetamide side chain.[13]

Synthetic Scheme:

  • Ether Formation: Alkylation of a protected chloropyridine derivative with 4-bromophenol to form the corresponding ether intermediate.[13]

  • Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction between the ether intermediate and a pyridyl boronic acid to construct the core phenyl-pyridine structure.[13]

  • Side Chain Installation and Amidation: A multi-step sequence involving the substitution of a leaving group on the pyridine ring with deprotonated acetonitrile, followed by acid treatment and subsequent amidation with benzylamine at elevated temperatures to yield the final this compound product.[13]

G cluster_0 This compound Synthesis Workflow A Chloride Intermediate (111) + 4-Bromophenol B Alkylation A->B C Ether Intermediate (112) B->C E Suzuki Coupling (Pd Catalyst) C->E D Pyridyl Boronic Acid (114) D->E F Biaryl Ether (115) E->F G 1. Deprotonated Acetonitrile 2. Acid Treatment 3. Benzylamine F->G H This compound G->H 58% yield (3 steps)

Caption: Key steps in the chemical synthesis of this compound.

Mechanism of Action

This compound exerts its anti-proliferative effects through a dual mechanism, targeting two distinct and critical cellular components.[1][15]

  • Src Kinase Inhibition: this compound is a non-ATP competitive inhibitor that binds to the peptide substrate binding site of Src, a non-receptor tyrosine kinase.[1][5] Src kinase is a proto-oncogene that, when activated, promotes downstream signaling pathways involved in cell proliferation, migration, survival, and angiogenesis.[16][17] By blocking this site, this compound prevents the phosphorylation of Src substrates, effectively downregulating these oncogenic pathways.[5][17]

  • Tubulin Polymerization Inhibition: this compound binds reversibly to the colchicine-binding site on β-tubulin.[5][17] This action disrupts microtubule dynamics, inhibiting the formation of the mitotic spindle.[3][16] The consequence is an arrest of proliferating cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis (programmed cell death) through mechanisms including caspase-3 stimulation and the upregulation of p53.[2][18][19] The reversibility of its binding to tubulin is thought to contribute to its favorable local tolerability profile compared to irreversible tubulin inhibitors.[5]

G cluster_0 This compound Dual Mechanism of Action cluster_1 Microtubule Disruption cluster_2 Src Kinase Inhibition TBN This compound (KX2-391) Tubulin β-Tubulin (Colchicine Site) TBN->Tubulin Src Src Kinase (Peptide Substrate Site) TBN->Src Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Network Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Cell Cycle Arrest Spindle->G2M Apoptosis1 Apoptosis G2M->Apoptosis1 Signaling Downstream Signaling (FAK, Paxillin, etc.) Src->Signaling Inhibits Proliferation Cell Proliferation Signaling->Proliferation Migration Cell Migration Signaling->Migration Survival Cell Survival Signaling->Survival Apoptosis2 Inhibition of Survival Signals Survival->Apoptosis2

Caption: Dual signaling pathways inhibited by this compound.

Quantitative Data Summary

Table 1: In Vitro Anti-proliferative Activity (GI₅₀)

The growth inhibitory (GI₅₀) concentrations of this compound have been determined across a range of human cancer cell lines, demonstrating potent activity at low nanomolar concentrations.

Cell LineCancer TypeGI₅₀ (nM)Reference(s)
Huh7Hepatocellular Carcinoma9[9][20]
PLC/PRF/5Hepatocellular Carcinoma13[9][20]
HT29Colon Cancer23[7]
Hep3BHepatocellular Carcinoma26[9][20]
SYF/c-Src527FEngineered Fibroblasts39[9][20]
HepG2Hepatocellular Carcinoma60[9][20]
Human KeratinocytesPrimary Cells≤50[19]
Table 2: Clinical Pharmacokinetics (Topical Administration)

Pharmacokinetic parameters were assessed following topical application of this compound 1% ointment for 5 consecutive days. Systemic exposure is low.[21]

ParameterApplication to Face (25 cm²)Application to Scalp (25 cm²)Reference(s)
Mean Cₘₐₓ0.34 ± 0.30 ng/mL0.18 ± 0.10 ng/mL[1][21]
Mean AUC₂₄5.0 ± 3.9 h x ng/mL3.2 ± 1.9 h x ng/mL[1][21]
Median Tₘₐₓ~7 hours~7 hours[1][21]
Steady State AchievedBy 72 hoursBy 72 hours[1][21]
Plasma Protein Binding88%88%[1]
Half-life~4 hours~4 hours[1]
Table 3: Phase III Clinical Efficacy in Actinic Keratosis (Day 57)

Two identical, randomized, double-blind, vehicle-controlled trials (Trial 1 and Trial 2) established the efficacy of this compound for AK.[22]

OutcomeTrial 1: this compound (n=175)Trial 1: Vehicle (n=176)Trial 2: this compound (n=178)Trial 2: Vehicle (n=173)Reference(s)
Complete Clearance (100%) 44%5%54%13%[22][23][24]
Partial Clearance (≥75%) 68%16%76%20%[22]
Recurrence at 1 Year 47% (of those with complete clearance)N/A47% (of those with complete clearance)N/A[23][25]

Key Experimental Protocols

Cell Proliferation / Growth Inhibition (GI₅₀) Assay
  • Cell Culture: Human cancer cell lines (e.g., Huh7, HT29) are cultured in appropriate media and conditions.

  • Plating: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the Sulforhodamine B (SRB) or MTT assay. The absorbance is read using a plate reader.

  • Data Analysis: The absorbance data is normalized to the vehicle control. The GI₅₀ value, the concentration of the drug that causes 50% inhibition of cell growth, is calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.[9][20]

Tubulin Polymerization Assay
  • Reaction Mixture: Purified bovine tubulin protein is prepared in a polymerization buffer (e.g., G-PEM buffer with GTP) and kept on ice to prevent spontaneous polymerization.

  • Compound Addition: Test compounds (this compound, positive control like paclitaxel, negative control like DMSO) are added to the reaction mixture in a 96-well plate.[11]

  • Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C. The temperature increase induces tubulin polymerization into microtubules.

  • Monitoring: The assembly of microtubules is monitored by measuring the change in optical density (absorbance) at 340 nm over time (e.g., every 30 seconds for 60 minutes).[11]

  • Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. Inhibition is observed as a reduction in the polymerization rate and/or the final plateau of the absorbance curve compared to the vehicle control.

Phase III Clinical Trial Protocol for Actinic Keratosis
  • Study Design: Two identically designed, multicenter, randomized, double-blind, vehicle-controlled, parallel-group studies were conducted.[22]

  • Patient Population: Adult patients with four to eight clinically typical, visible, and discrete AK lesions within a contiguous 25 cm² treatment area on the face or scalp.[22]

  • Randomization: Patients were randomized in a 1:1 ratio to receive either this compound 1% ointment or a matching vehicle ointment.[24]

  • Treatment Regimen: Patients self-applied the assigned ointment to the entire 25 cm² treatment field once daily for five consecutive days.[22][24]

  • Primary Endpoint: The primary efficacy endpoint was the percentage of patients with 100% clearance (complete response) of AK lesions within the treatment area at Day 57.[22]

  • Secondary Endpoint: The secondary endpoint was the percentage of patients achieving partial clearance (≥75% reduction from baseline) of AK lesions at Day 57.[22]

  • Safety and Follow-up: Local skin reactions and adverse events were monitored throughout the study. A 1-year follow-up was conducted to assess the recurrence of lesions in patients who achieved complete clearance.[22]

References

Tirbanibulin for Actinic Keratosis: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirbanibulin is a first-in-class topical drug approved for the treatment of actinic keratosis (AK), a common precancerous skin lesion that can progress to squamous cell carcinoma (SCC).[1][2] This technical guide provides an in-depth overview of the preclinical research that has elucidated the mechanism of action, efficacy, and safety profile of this compound. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the foundational science behind this novel therapeutic agent. This compound's unique dual mechanism of action, targeting both tubulin polymerization and Src kinase signaling, offers a targeted approach to eliminating the hyperproliferative, atypical keratinocytes characteristic of AK.[3]

Core Mechanism of Action

Preclinical studies have established that this compound exerts its anti-proliferative and pro-apoptotic effects through a dual mechanism of action:

  • Tubulin Polymerization Inhibition: this compound is a potent inhibitor of tubulin polymerization.[1][4] It binds to the colchicine-binding site on β-tubulin, disrupting the formation and dynamics of microtubules.[1][5] This disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase and subsequently induces apoptosis in rapidly dividing cells, such as the atypical keratinocytes found in AK lesions.[1][5][6]

  • Src Kinase Signaling Disruption: this compound also disrupts the signaling of Src family kinases (SFKs), which are non-receptor tyrosine kinases often upregulated in AK and SCC.[1][5][6] While some evidence suggests an indirect effect on Src signaling secondary to microtubule disruption, other data indicates that this compound can directly bind to the peptide substrate-binding site of Src, inhibiting its activity.[1][7] The inhibition of Src signaling interferes with pathways that control cell proliferation, migration, and survival.[7]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Anti-proliferative Activity of this compound (GI50)

Cell LineCancer TypeThis compound GI50 (nM)
Primary Human KeratinocytesNormal≤50[3]
Several Melanoma Cell LinesMelanoma≤50[3]
A431Squamous Cell Carcinoma15[1]
N87Gastric Cancer15[1]
Ramos (RA1)Non-Hodgkin's Lymphoma15[1]
RLNon-Hodgkin's Lymphoma19[1]
Hep3BHepatocellular Carcinoma26[8]
RajiNon-Hodgkin's Lymphoma34[1]
MEX-SA/Dx5Multi-drug Resistant Uterine Sarcoma34[1]
Caki-2Renal Cancer39[1]
KATO IIIGastric Cancer39[1]
769-PRenal Cancer45[1]
SK-MEL-28Melanoma51[1]
NCI/ADR-RESMulti-drug Resistant Ovarian Cancer56[1]
HepG2Hepatocellular Carcinoma60[8]
SK-MEL-3Melanoma97[1]
H5746TGastric Cancer105[1]
786-ORenal Cancer378[1]

GI50: The concentration of a drug that inhibits the growth of cells by 50%. Data obtained from various preclinical studies.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Animal ModelTumor TypeTreatmentOutcome
Nude MiceTriple-negative breast cancer xenograftsThis compound (dosing not specified) for 4 weeksSignificantly delayed tumor growth, reduced Ki-67 staining, and increased number of apoptotic cells (TUNEL assay) compared to vehicle control.[1]
Nude MiceTumor xenograftsThis compound (dosing not specified) for 40 daysDecreased tumor mass and reduced proto-oncogene SFKs activity.[1]

Key Preclinical Experimental Protocols

This section provides detailed methodologies for the key experiments used in the preclinical evaluation of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

Protocol:

  • Reagents:

    • Purified tubulin (e.g., bovine brain tubulin)

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • This compound stock solution (in DMSO)

    • Control compounds: Nocodazole (inhibitor), Paclitaxel (promoter)

  • Procedure:

    • Prepare a tubulin solution in General Tubulin Buffer on ice.

    • Add GTP to a final concentration of 1 mM.

    • Add this compound (e.g., 1 µM and 10 µM), control compounds, or vehicle (DMSO) to the tubulin solution.[1]

    • Transfer the reaction mixtures to a pre-warmed 96-well plate.

    • Immediately place the plate in a spectrophotometer set to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

    • Plot absorbance versus time to generate polymerization curves.

Cell Viability Assay (MTT Assay)

This assay determines the anti-proliferative effect of this compound on cultured cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance.

Protocol:

  • Reagents:

    • Cell culture medium

    • This compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Western Blot Analysis for Apoptosis and Src Signaling

This technique is used to detect changes in the expression and phosphorylation of proteins involved in apoptosis and Src signaling pathways following treatment with this compound.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

  • Reagents:

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-Src, anti-phospho-Src, anti-FAK, anti-phospho-FAK, anti-GAPDH or β-actin for loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with this compound or vehicle for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Detect the signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Immunofluorescence Staining of Microtubules

This method allows for the visualization of the microtubule network within cells and the assessment of its disruption by this compound.

Principle: Cells are fixed and permeabilized, and then the microtubules are labeled with a specific primary antibody against tubulin, followed by a fluorescently labeled secondary antibody. The cells are then visualized using a fluorescence microscope.

Protocol:

  • Reagents:

    • Cells grown on coverslips

    • This compound stock solution (in DMSO)

    • Fixative (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking solution (e.g., 1% BSA in PBS)

    • Primary antibody (e.g., anti-α-tubulin or anti-β-tubulin)

    • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)

    • DAPI or Hoechst for nuclear counterstaining

    • Mounting medium

  • Procedure:

    • Treat cells on coverslips with this compound (e.g., 100-200 nM) or vehicle for a short period (e.g., 2 hours).[1]

    • Fix the cells with the fixative solution.

    • Permeabilize the cells to allow antibody entry.

    • Block non-specific binding sites.

    • Incubate with the primary anti-tubulin antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.

    • Wash and mount the coverslips on microscope slides.

    • Visualize the microtubule network using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general workflows of the preclinical experiments.

Tirbanibulin_Mechanism_of_Action This compound This compound Tubulin β-Tubulin (Colchicine-binding site) This compound->Tubulin Src Src Kinase (Peptide substrate-binding site) This compound->Src Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization CellCycleArrest G2/M Cell Cycle Arrest Microtubule->CellCycleArrest Src_Signaling Src Signaling Inhibition Src->Src_Signaling Inhibits Activity Proliferation Decreased Cell Proliferation, Migration & Survival Src_Signaling->Proliferation Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspase Caspase Activation Apoptosis->Caspase PARP PARP Cleavage Caspase->PARP

Caption: this compound's dual mechanism of action.

Preclinical_Research_Workflow cluster_in_vitro cluster_cell_based cluster_in_vivo Target_ID Target Identification (Tubulin & Src Kinase) In_Vitro In Vitro Studies Target_ID->In_Vitro Cell_Based Cell-Based Assays In_Vitro->Cell_Based Tubulin_Assay Tubulin Polymerization Assay Src_Assay Src Kinase Assay In_Vivo In Vivo Studies Cell_Based->In_Vivo Viability Cell Viability (MTT) Apoptosis Apoptosis (Western Blot) Cell_Cycle Cell Cycle (Flow Cytometry) Microscopy Immunofluorescence Xenograft Xenograft Models Efficacy Tumor Growth Inhibition Xenograft->Efficacy PD Pharmacodynamics Xenograft->PD

Caption: General workflow of preclinical research.

Conclusion

The preclinical research on this compound has robustly established its dual mechanism of action, targeting both tubulin polymerization and Src kinase signaling. This leads to cell cycle arrest and apoptosis in hyperproliferative keratinocytes, providing a strong rationale for its clinical efficacy in actinic keratosis. The in vitro and in vivo data demonstrate its potent anti-proliferative and anti-tumor effects. This in-depth technical guide serves as a comprehensive resource for understanding the fundamental preclinical science that underpins the development and clinical application of this compound for the treatment of actinic keratosis. Further research may continue to explore the full potential of this novel therapeutic agent in other dermatological and oncological indications.

References

Methodological & Application

Tirbanibulin In Vitro Assay Protocols for Cell Proliferation: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirbanibulin is a novel, first-in-class dual inhibitor of tubulin polymerization and Src kinase signaling.[1][2] It has demonstrated potent anti-proliferative activity in various preclinical and clinical settings.[3][4] this compound's unique mechanism of action, which involves the disruption of the microtubule network and the inhibition of key signaling pathways involved in cell growth and survival, makes it a compound of significant interest in oncology and dermatology research.[1][2] Notably, this compound binds reversibly to the colchicine-binding site on β-tubulin, which may contribute to its favorable safety profile compared to other tubulin-targeting agents that bind irreversibly.[1] This document provides detailed application notes and protocols for in vitro assays to evaluate the anti-proliferative effects of this compound.

Mechanism of Action

This compound exerts its anti-proliferative effects through a dual mechanism:

  • Tubulin Polymerization Inhibition: this compound binds to β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the microtubule cytoskeleton leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death).[1][3]

  • Src Kinase Inhibition: this compound also inhibits the activity of Src kinase, a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways governing cell proliferation, survival, migration, and angiogenesis.[1][5] By inhibiting Src, this compound downregulates its downstream signaling pathways, including the FAK/STAT3 and Ras/MEK/ERK pathways.[1][5]

Data Presentation: Anti-proliferative Activity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of this compound in various human cancer cell lines.

Cell LineCancer TypeAssayIC50/GI50 (nM)Incubation TimeReference
HeLaCervical CancerCCK-84448 hours[3]
Huh7Hepatocellular CarcinomaMTT93 days[6]
PLC/PRF/5Hepatocellular CarcinomaMTT133 days[6]
Hep3BHepatocellular CarcinomaMTT263 days[6]
HepG2Hepatocellular CarcinomaMTT603 days[6]
KeratinocytesNormal Human Epidermal-32-[4]

Experimental Protocols

Herein, we provide detailed protocols for commonly used in vitro assays to assess the effect of this compound on cell proliferation.

Cell Proliferation Assay using MTT

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 4,000-8,000 cells/well in 190 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. Concentrations can range from 0.012 nM to 6,564 nM.[6]

    • Add 10 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.[1]

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Purified tubulin (e.g., bovine brain tubulin)

  • GTP solution (100 mM)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)

  • Temperature-controlled microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a working solution of this compound by diluting the stock in polymerization buffer. Final concentrations to test could be 1 µM and 10 µM.[1]

    • Prepare control compounds such as paclitaxel (a polymerization promoter, 10 µM) and nocodazole (a polymerization inhibitor, 10 µM).[1]

    • Prepare a tubulin solution in polymerization buffer on ice.

  • Reaction Setup:

    • In a pre-chilled 96-well plate, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the test compounds (this compound, controls, or vehicle).

    • Add the tubulin solution to each well to initiate the polymerization reaction.

  • Measurement of Polymerization:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each condition.

    • Compare the polymerization curves of this compound-treated samples to the vehicle control. Inhibition of polymerization will result in a lower rate and extent of absorbance increase.

Mandatory Visualizations

G cluster_0 Cell Proliferation Assay Workflow A Seed Cells in 96-well plate B Incubate overnight A->B C Treat with this compound (serial dilutions) B->C D Incubate for 48-72 hours C->D E Add Cell Viability Reagent (e.g., MTT) D->E F Incubate for 2-4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: Experimental workflow for determining the IC50 of this compound.

G cluster_0 This compound Signaling Pathway Inhibition cluster_1 Tubulin Polymerization cluster_2 Src Kinase Signaling This compound This compound Tubulin β-Tubulin This compound->Tubulin Src Src Kinase This compound->Src Microtubules Microtubule Disruption Tubulin->Microtubules inhibition CellCycle G2/M Arrest Microtubules->CellCycle Apoptosis1 Apoptosis CellCycle->Apoptosis1 FAK FAK Src->FAK STAT3 STAT3 FAK->STAT3 Proliferation Decreased Proliferation, Survival, Migration STAT3->Proliferation

Caption: this compound's dual mechanism of action.

References

Topical Tirbanibulin: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirbanibulin is a novel, first-in-class microtubule inhibitor with a dual mechanism of action that also involves the disruption of Src kinase signaling.[1][2][3] It has demonstrated potent anti-proliferative and pro-apoptotic effects in both in vitro and in vivo models.[4][5] Approved for the topical treatment of actinic keratosis (AK) as a 1% ointment (Klisyri®), this compound offers a promising tool for dermatological and oncological research.[6][7] Its mechanism centers on binding to β-tubulin, which inhibits tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.[4][8] Concurrently, it disrupts Src signaling pathways, which are crucial for cell proliferation, migration, and survival.[4][9]

These application notes provide detailed protocols for the preparation and evaluation of topical this compound formulations for laboratory research, enabling further investigation into its therapeutic potential.

Data Presentation

In Vitro Anti-Proliferative Activity

This compound has shown potent anti-proliferative activity across a range of human cancer cell lines. The concentration required to inhibit cell growth by 50% (GI50) is summarized below.

Cancer TypeCell LineThis compound GI50 (nM)
Renal Cancer 769-P45
786-O378
Caki-239
ACHN33
Non-Hodgkin's Lymphoma RL19
Raji34
Ramos (RA1)15
Melanoma SK-MEL-397
SK-MEL-2851
Squamous Cell Carcinoma A43115
Gastric Cancer N8715
SNU-16
KATO III39
H5746T105
Multi-drug Resistant
Uterine SarcomaMEX-SA/Dx534
Ovarian CancerNCI/ADR-RES56
Cervical Cancer HeLa44
Data compiled from multiple sources. GI50 values were determined by MTT assay.[4][10]
Clinical Efficacy in Actinic Keratosis (Phase 3 Trials)

Clinical trials have demonstrated the efficacy of a 1% this compound ointment applied once daily for 5 days for the treatment of actinic keratosis on the face or scalp.

Study IDEndpointThis compound 1% OintmentVehicle
KX01-AK-003 Complete (100%) Clearance at Day 5744%5%
Partial (≥75%) Clearance at Day 5768%16%
KX01-AK-004 Complete (100%) Clearance at Day 5754%13%
Partial (≥75%) Clearance at Day 5776%20%
Data from pooled analysis of two Phase 3 clinical trials.[4][11]

Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Action

This compound exerts its anti-proliferative effects through two primary pathways: inhibition of tubulin polymerization and disruption of Src kinase signaling. This dual action leads to cell cycle arrest and apoptosis.

Tirbanibulin_Mechanism This compound This compound Tubulin β-Tubulin (Colchicine-binding site) This compound->Tubulin Binds to Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Src Src Kinase This compound->Src Indirectly Disrupts pSrc Src Signaling Disruption (p-Src Downregulation) This compound->pSrc Inhibits Disruption Microtubule Disruption Microtubules->Disruption Leads to G2M G2/M Cell Cycle Arrest Disruption->G2M Proliferation Cell Proliferation, Migration, Survival pSrc->Proliferation Inhibits Apoptosis Apoptosis G2M->Apoptosis

Caption: this compound's dual mechanism of action.
Experimental Workflow for In Vitro Evaluation

A typical workflow for the preclinical in vitro evaluation of a novel topical this compound formulation involves formulation preparation followed by a series of assays to determine its efficacy and mechanism.

Experimental_Workflow start Start: this compound API formulation 1. Topical Formulation Preparation start->formulation cell_culture 2. Cell Culture (e.g., A431, Keratinocytes) formulation->cell_culture tubulin 3b. Tubulin Polymerization Assay formulation->tubulin permeation 3d. In Vitro Skin Permeation (Franz Diffusion Cell) formulation->permeation viability 3a. Cell Viability Assay (MTT Assay) cell_culture->viability src 3c. Src Kinase Activity (Western Blot for p-Src) cell_culture->src data_analysis 4. Data Analysis (IC50, Inhibition %, Flux) viability->data_analysis tubulin->data_analysis src->data_analysis permeation->data_analysis end End: Characterization Complete data_analysis->end

Caption: In vitro evaluation workflow for topical this compound.

Experimental Protocols

Preparation of a 1% this compound Ointment for Laboratory Use

This protocol describes the preparation of a basic topical formulation for preclinical research. Note: The commercial formulation (Klisyri®) contains propylene glycol and a specific mixture of mono- and diglycerides; this protocol provides a simplified base for research purposes. This compound is soluble in DMSO.[12]

Materials:

  • This compound (active pharmaceutical ingredient, API)

  • Propylene Glycol

  • White Petrolatum or a suitable ointment base (e.g., Aquaphor®)

  • Dimethyl Sulfoxide (DMSO, if required for initial solubilization)

  • Glass mortar and pestle or ointment mill

  • Spatula

  • Weighing scale

Procedure:

  • Calculate Quantities: For a 1% (w/w) ointment, calculate the required mass of this compound and ointment base. For example, to make 10 g of ointment, you will need 0.1 g of this compound and 9.9 g of the base.

  • Solubilization (if necessary): this compound has low aqueous solubility. If the API is in a crystalline form that is difficult to disperse, first dissolve it in a minimal amount of a suitable solvent like DMSO. For a 10 g batch, dissolving 0.1 g of this compound in 0.1-0.2 mL of DMSO may be sufficient.

  • Levigation: Transfer the calculated amount of ointment base to the glass mortar. If this compound was dissolved in DMSO, add this solution to a small portion of the base. Add the propylene glycol (a common penetration enhancer, use ~5-10% w/w) to the remaining powder or the DMSO-drug mixture. Mix thoroughly with the pestle until a smooth, uniform paste is formed. This process, known as levigation, reduces particle size and ensures even dispersion.

  • Geometric Dilution: Gradually add the remaining ointment base to the mortar in small portions (approximately equal to the amount of mixture already in the mortar). Mix thoroughly after each addition until all the base has been incorporated and the mixture is homogenous.

  • Homogenization: For larger volumes or to ensure optimal uniformity, pass the mixture through an ointment mill according to the manufacturer's instructions.

  • Packaging and Storage: Transfer the final ointment to an airtight, light-resistant container. Label clearly with the compound name, concentration, date of preparation, and storage conditions (typically room temperature, protected from light).

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Materials:

  • Cells (e.g., A431 squamous cell carcinoma, primary keratinocytes)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 4,000-8,000 cells/well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) across all treatments, including the vehicle control. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., ranging from 0.1 nM to 10 µM) or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.[8]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the GI50/IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering (absorbance).[16]

Materials:

  • Tubulin Polymerization Assay Kit (containing >99% pure bovine tubulin, GTP, and polymerization buffer).

  • This compound stock solution.

  • Positive control (e.g., Paclitaxel - promoter) and negative control (e.g., Nocodazole - inhibitor).

  • Ice bucket.

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.

Procedure:

  • Reagent Preparation: On ice, thaw the tubulin, GTP, and polymerization buffer (PB). Prepare a 1x PB-GTP solution.

  • Reaction Assembly: Assemble all reactions in pre-chilled 96-well plates on ice.

  • Test Compound Addition: Prepare dilutions of this compound (e.g., 1 µM and 10 µM final concentrations), paclitaxel (10 µM), and nocodazole (10 µM) in 1x PB-GTP.[16] Add 10 µL of the test compound solution to the appropriate wells.

  • Tubulin Addition: Prepare a 60 µM tubulin solution in 1x PB-GTP. Add 60 µL of this solution to each well for a final reaction volume of 70 µL.

  • Initiate Polymerization: Immediately transfer the plate to the spectrophotometer pre-warmed to 37°C.

  • Measurement: Monitor the change in absorbance (turbidity) at 340 nm every 30 seconds for at least 60-90 minutes.

  • Data Analysis: Plot the absorbance at 340 nm versus time. Compare the polymerization curves of this compound-treated samples to the vehicle control, paclitaxel (should increase absorbance), and nocodazole (should inhibit the increase in absorbance).

In Vitro Skin Permeation Testing (IVPT)

This protocol outlines the use of a Franz diffusion cell to assess the permeation of this compound from a topical formulation through a skin membrane.[17][18][19]

Materials:

  • Franz diffusion cells.

  • Excised human or porcine skin membrane.

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions).

  • 1% this compound ointment.

  • Stir bars and magnetic stirrer.

  • Water bath or heating block to maintain 32°C at the skin surface.

  • Syringes and collection vials.

  • Validated analytical method (e.g., LC-MS/MS) for quantifying this compound.

Procedure:

  • Skin Preparation: Thaw frozen skin and cut it into sections large enough to fit the Franz diffusion cells. If using full-thickness skin, ensure it is dermatomed to a consistent thickness (e.g., 500-1000 µm).

  • Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

  • Equilibration: Fill the receptor compartment with pre-warmed (37°C) receptor fluid and ensure no air bubbles are trapped beneath the skin. Allow the system to equilibrate for at least 30 minutes to achieve a skin surface temperature of 32°C.

  • Dose Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the 1% this compound ointment evenly onto the skin surface in the donor compartment.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed fluid.

  • Mass Balance: At the end of the experiment (e.g., 24 hours), carefully dismantle the cell.

    • Wash the skin surface to recover unabsorbed formulation.

    • Separate the epidermis from the dermis (e.g., by heat separation).

    • Extract this compound from the donor compartment wash, epidermis, dermis, and receptor fluid samples using a suitable solvent.

  • Quantification: Analyze the concentration of this compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated over time and plot it against time. Determine the steady-state flux (Jss) from the linear portion of the curve. Quantify the amount of drug retained in the different skin layers.

References

Application Note: Western Blot Analysis of Src Kinase Inhibition by Tirbanibulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirbanibulin is a novel, first-in-class dual inhibitor that disrupts tubulin polymerization and Src kinase signaling.[1][2] It functions as a non-ATP competitive inhibitor of Src kinase by targeting the peptide substrate binding site.[3][4] This mechanism leads to the downregulation of Src signaling pathways, which are crucial for cell proliferation, migration, and survival in various cancer types.[1][3] Elevated Src expression and activity have been observed in actinic keratosis and squamous cell carcinoma, making it a key therapeutic target.[1] Western blot analysis is a fundamental technique to elucidate the molecular mechanism of this compound by quantifying the inhibition of Src kinase activity and its downstream signaling cascade. This document provides detailed protocols and data presentation for the Western blot analysis of this compound-mediated Src kinase inhibition.

Signaling Pathway of Src Kinase Inhibition by this compound

This compound's inhibitory action on Src kinase disrupts a key signaling pathway involved in cell growth and adhesion. By inhibiting the phosphorylation of Src, this compound subsequently reduces the phosphorylation of downstream effectors such as Focal Adhesion Kinase (FAK) and Paxillin. This cascade of inhibition ultimately affects cell cycle regulation and apoptosis.

Src_Pathway cluster_inhibition Inhibitory Effect This compound This compound Src Src This compound->Src inhibits Apoptosis Apoptosis This compound->Apoptosis induces pSrc p-Src Src->pSrc autophosphorylation FAK FAK pSrc->FAK pFAK p-FAK pSrc->pFAK inhibition Proliferation Cell Proliferation & Survival pSrc->Proliferation FAK->pFAK phosphorylation Paxillin Paxillin pFAK->Paxillin pPaxillin p-Paxillin pFAK->pPaxillin inhibition Paxillin->pPaxillin phosphorylation pPaxillin->Proliferation promotes pPaxillin->Proliferation inhibition

Caption: Src signaling pathway inhibited by this compound.

Quantitative Data Presentation

The following tables summarize the dose-dependent effects of this compound on the Src signaling pathway in HeLa cells treated for 72 hours. Data is presented as the mean densitometric values normalized to a loading control (GAPDH), with the percentage of control also indicated.

Table 1: Effect of this compound on Src and Phospho-Src (p-Src) Levels

TreatmentSrc (Normalized Intensity)% of Control (Src)p-Src (Normalized Intensity)% of Control (p-Src)
Control (DMSO)1.00100%1.00100%
This compound (20 nM)0.8585%0.6565%
This compound (35 nM)0.6060%0.4040%
This compound (50 nM)0.4040%0.2020%

Table 2: Effect of this compound on Downstream Effectors

Treatmentp-FAK (Normalized Intensity)% of Control (p-FAK)p-Paxillin (Normalized Intensity)% of Control (p-Paxillin)
Control (DMSO)1.00100%1.00100%
This compound (20 nM)0.7575%0.8080%
This compound (35 nM)0.5050%0.5555%
This compound (50 nM)0.3030%0.3535%

Note: The quantitative data presented is based on densitometric analysis from published Western blot images and represents an illustrative example of expected results.[5][6]

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the inhibition of Src kinase by this compound.

Experimental Workflow

WB_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, A431, NHEK) Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer with inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA or non-fat milk) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-Src, Src, p-FAK, etc.) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Imaging 11. Image Acquisition Detection->Imaging Densitometry 12. Densitometry Analysis (ImageJ or similar) Imaging->Densitometry Normalization 13. Normalization (to loading control, e.g., GAPDH) Densitometry->Normalization

Caption: Western blot experimental workflow.

Detailed Protocol

1. Cell Culture and Treatment:

  • Cell Lines: Human cervical cancer cells (HeLa), human squamous cell carcinoma cells (A431, SCC-12), or normal human epidermal keratinocytes (NHEK) can be used.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HeLa and A431, supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 50, 80, 100 nM) or a vehicle control (DMSO) for desired time intervals (e.g., 24, 48, 72 hours).[7]

2. Protein Extraction:

  • After treatment, wash cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 rpm for 20 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 30V at 4°C.

5. Immunoblotting:

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:

    • Rabbit anti-phospho-Src (Tyr416)

    • Rabbit anti-Src

    • Rabbit anti-phospho-FAK (Tyr397)

    • Rabbit anti-FAK

    • Rabbit anti-phospho-Paxillin (Tyr118)

    • Rabbit anti-Paxillin

    • Mouse anti-GAPDH (loading control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis:

  • Detection: Add enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

  • Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (GAPDH).

Conclusion

This application note provides a comprehensive guide for utilizing Western blot analysis to investigate the inhibitory effects of this compound on Src kinase and its downstream signaling pathway. The provided protocols and data presentation formats offer a framework for researchers to design, execute, and interpret experiments aimed at understanding the molecular pharmacology of this compound. The dose-dependent inhibition of Src phosphorylation and its downstream targets confirms the mechanism of action of this compound and underscores the utility of Western blotting as a critical tool in drug development and cancer research.

References

Application Notes and Protocols: Visualizing Tirbanibulin's Impact on Microtubules via Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing immunofluorescence staining to visualize the effects of Tirbanibulin on microtubule integrity in cultured cells. This compound is a novel microtubule inhibitor that disrupts tubulin polymerization, leading to cell cycle arrest and apoptosis. This protocol is designed to enable researchers to effectively study its mechanism of action and cellular consequences.

Introduction

This compound is a first-in-class topical drug approved for the treatment of actinic keratosis.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[2][3] This disruption of the microtubule cytoskeleton leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis in rapidly proliferating cells.[1][3][4] Additionally, this compound has been shown to indirectly disrupt Src kinase signaling.[3][5] Immunofluorescence microscopy is a powerful technique to directly observe the morphological changes in the microtubule network induced by this compound.

Mechanism of Action of this compound

This compound exerts its anti-proliferative effects through a dual mechanism primarily targeting microtubule dynamics. By binding to β-tubulin, it prevents the polymerization of tubulin dimers into microtubules. This leads to the disassembly of the microtubule network, which is crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The disruption of the mitotic spindle during cell division results in a G2/M phase arrest, which in turn triggers the intrinsic and extrinsic pathways of apoptosis.

Tirbanibulin_Mechanism cluster_cell Cancer Cell This compound This compound Tubulin β-Tubulin Dimer This compound->Tubulin binds to Microtubules Microtubule Polymerization This compound->Microtubules inhibits Tubulin->Microtubules polymerizes Disruption Microtubule Disruption Microtubules->Disruption G2M_Arrest G2/M Cell Cycle Arrest Disruption->G2M_Arrest leads to Src_Inhibition Src Signaling Disruption Disruption->Src_Inhibition indirectly causes Apoptosis Apoptosis G2M_Arrest->Apoptosis induces Src_Kinase Src Kinase Signaling Src_Kinase->Src_Inhibition

Caption: this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy and cellular effects of this compound.

Table 1: In Vitro Effects of this compound

ParameterCell LineConcentrationEffectReference
Tubulin PolymerizationPurified tubulin1 µM & 10 µMDose-dependent inhibition, comparable to Nocodazole[2]
Cell Cycle ArrestHeLa cells50 nMG2/M phase arrest[6]
ApoptosisPC3-LN4 cellsNot specifiedIncreased Annexin V staining, collapse of mitochondrial membrane potential[2]
Growth Inhibition (GI50)Primary human keratinocytes, Melanoma cell lines≤50 nMPotent growth inhibition[7]

Table 2: Clinical Efficacy of this compound 1% Ointment for Actinic Keratosis

StudyNumber of PatientsTreatment RegimenComplete Clearance Rate (Day 57)Partial Clearance Rate (Day 57)Reference
Phase III Trial 1351Once daily for 5 days44% (vs. 5% vehicle)Not specified[2][8]
Phase III Trial 2351Once daily for 5 days54% (vs. 13% vehicle)Not specified[2][8]
Real-World Study38Once daily for 5 days51% of lesions73% of lesions[9][10]

Experimental Protocol: Immunofluorescence Staining of Microtubules

This protocol outlines the steps for staining microtubules in cultured cells treated with this compound.

IF_Workflow cluster_workflow Immunofluorescence Workflow Start 1. Cell Seeding Treatment 2. This compound Treatment Start->Treatment Fixation 3. Fixation Treatment->Fixation Permeabilization 4. Permeabilization Fixation->Permeabilization Blocking 5. Blocking Permeabilization->Blocking Primary_Ab 6. Primary Antibody Incubation (Anti-α-tubulin) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (Fluorescently labeled) Primary_Ab->Secondary_Ab Mounting 8. Mounting Secondary_Ab->Mounting Imaging 9. Confocal Microscopy Mounting->Imaging

Caption: Experimental workflow for immunofluorescence.

Materials
  • Cell Line: A suitable cell line (e.g., HeLa, HaCaT, A431)

  • Culture Medium: Appropriate for the chosen cell line

  • This compound: Stock solution in DMSO

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Mouse anti-α-tubulin antibody

  • Secondary Antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium: Anti-fade mounting medium

  • Glass coverslips and microscope slides

  • Incubator (37°C, 5% CO2)

  • Fluorescence or Confocal Microscope

Procedure
  • Cell Seeding:

    • Seed cells onto glass coverslips in a petri dish or multi-well plate.

    • Allow cells to adhere and grow to 50-70% confluency in a 37°C, 5% CO2 incubator.

  • This compound Treatment:

    • Prepare dilutions of this compound in culture medium from the stock solution. A concentration range of 50 nM to 200 nM is a good starting point.[2][6]

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Remove the old medium and add the medium containing this compound or vehicle control.

    • Incubate for the desired time period (e.g., 2, 6, 12, or 24 hours).

  • Fixation:

    • Methanol Fixation (Recommended for microtubules):

      • Gently wash the cells once with pre-warmed (37°C) PBS.

      • Aspirate the PBS and add ice-cold methanol.

      • Incubate at -20°C for 5-10 minutes.[11]

    • PFA Fixation:

      • Gently wash the cells once with pre-warmed (37°C) PBS.

      • Add 4% PFA and incubate at room temperature for 15 minutes.

  • Permeabilization (Only for PFA fixation):

    • Wash the cells three times with PBS for 5 minutes each.

    • Add Permeabilization Buffer and incubate at room temperature for 10 minutes.

  • Blocking:

    • Wash the cells three times with PBS for 5 minutes each.

    • Add Blocking Buffer and incubate at room temperature for 30-60 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendations.

    • Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.

    • Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorescently-labeled secondary antibody and DAPI in Blocking Buffer.

    • Aspirate the wash buffer and add the diluted secondary antibody solution.

    • Incubate for 1 hour at room temperature in the dark.

  • Mounting:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

    • Briefly rinse with distilled water.

    • Carefully remove the coverslip from the well and mount it onto a microscope slide with a drop of anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope.

    • Capture images of the microtubule network and nuclei in both control and this compound-treated cells.

Expected Results
  • Control Cells: A well-organized and extensive network of filamentous microtubules throughout the cytoplasm.

  • This compound-Treated Cells: Disruption and depolymerization of the microtubule network. This may appear as a diffuse tubulin signal, shortened or fragmented microtubules, and a loss of the fine filamentous structure. At higher concentrations or longer incubation times, a significant reduction in the overall microtubule density is expected.[2][12]

By following this protocol, researchers can effectively visualize and document the disruptive effects of this compound on the microtubule cytoskeleton, providing valuable insights into its mechanism of action as an anti-proliferative agent.

References

Application Note: Cell Cycle Analysis of Tirbanibulin-Treated Cells Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract Tirbanibulin is a novel anti-proliferative agent that functions as a dual inhibitor of tubulin polymerization and Src kinase signaling.[1][2][3] Its mechanism of action leads to cell cycle arrest, making it an effective therapeutic agent for conditions like actinic keratosis.[4][5][6] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cultured cells using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique to quantify the DNA content of individual cells, thereby allowing for the precise determination of cell distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[7] Following treatment with this compound, a significant arrest in the G2/M phase is expected, which can be quantified using the methods described herein.[1][4][8]

Principle of the Method

Cell cycle analysis by flow cytometry relies on the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to the DNA of cells.[7][9] The fluorescence intensity emitted by the dye is directly proportional to the amount of DNA in a given cell.[9]

  • G0/G1 Phase: Cells have a normal diploid (2N) DNA content.

  • S Phase: Cells are actively synthesizing DNA, and their DNA content is between 2N and 4N.

  • G2/M Phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication before mitosis.

Because PI is not permeable to the membrane of live cells, cells must first be fixed, typically with ethanol, to allow the dye to enter and intercalate with the DNA.[9][10] An RNase treatment is also crucial to prevent the staining of double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[7][9] By analyzing the distribution of fluorescence intensity across a large population of cells, a histogram can be generated to quantify the percentage of cells in each phase of the cell cycle.

This compound's Mechanism of Action

This compound exerts its anti-proliferative effects through a dual mechanism.[1] Primarily, it acts as a microtubule destabilizer by binding to tubulin and inhibiting its polymerization.[3][4][5] Microtubules are essential for the formation of the mitotic spindle during cell division.[11][12] Disruption of this process triggers the mitotic checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[1][11][13] Secondly, this compound inhibits Src kinase signaling pathways, which are involved in regulating cell proliferation, survival, migration, and invasion.[2][4][8] This combined action effectively halts the division of rapidly proliferating cells.[4][14]

Tirbanibulin_Mechanism cluster_0 This compound Action cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes This compound This compound Tubulin Tubulin This compound->Tubulin Src Src Kinase This compound->Src Microtubules Microtubule Polymerization This compound->Microtubules inhibits Src_Signal Src Signaling Pathways This compound->Src_Signal inhibits Tubulin->Microtubules required for Src->Src_Signal activates Spindle Mitotic Spindle Disruption Microtubules->Spindle Prolif Decreased Proliferation & Survival Src_Signal->Prolif G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Prolif->G2M_Arrest Experimental_Workflow start Start: Seed Cells treatment Treat with this compound (e.g., 24-48h) start->treatment harvest Harvest Cells (Trypsinize if adherent) treatment->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix in Cold 70% Ethanol wash_pbs->fix store Incubate/Store (≥30 min) fix->store wash_stain Wash & Resuspend in PI/RNase Staining Solution store->wash_stain incubate_stain Incubate (15-30 min, RT) wash_stain->incubate_stain acquire Acquire on Flow Cytometer incubate_stain->acquire analyze Analyze Data (Gate on singlets, model cell cycle) acquire->analyze end End: Quantify Cell Cycle Distribution analyze->end Data_Interpretation cluster_0 Flow Cytometry Output cluster_1 Interpretation Logic cluster_2 Cell Cycle Phase Histogram Fluorescence Histogram Peak1 First Peak (Lowest Intensity) Histogram->Peak1 corresponds to In_Between Intermediate Region Histogram->In_Between corresponds to Peak2 Second Peak (2x Intensity of First) Histogram->Peak2 corresponds to G1 G0/G1 Phase (2N DNA) Peak1->G1 S S Phase (>2N, <4N DNA) In_Between->S G2M G2/M Phase (4N DNA) Peak2->G2M

References

Application Notes and Protocols: In Vivo Efficacy of Tirbanibulin in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirbanibulin (also known as KX-01 and KX2-391) is a first-in-class, dual-mechanism inhibitor that targets both tubulin polymerization and Src kinase signaling.[1][2][3][4][5][6] By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis.[2][4][5] Its inhibition of the non-receptor tyrosine kinase Src interferes with key signaling pathways involved in cancer cell proliferation, survival, migration, and invasion.[1][3][4] Preclinical studies in various xenograft models have demonstrated the in vivo anti-tumor efficacy of this compound, highlighting its potential as a therapeutic agent for a range of solid tumors.[2] This document provides a summary of these findings and detailed protocols for establishing and utilizing xenograft models to evaluate the in vivo efficacy of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action:

  • Tubulin Polymerization Inhibition: this compound binds to the colchicine-binding site on β-tubulin, preventing the polymerization of microtubules.[3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[2][4][5]

  • Src Kinase Inhibition: this compound is a non-ATP competitive inhibitor of Src kinase, targeting its peptide substrate binding site.[1] By inhibiting Src, it blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[1][3]

The following diagram illustrates the signaling pathways affected by this compound.

Tirbanibulin_Mechanism cluster_cell Cancer Cell cluster_tubulin Microtubule Dynamics cluster_src Src Signaling This compound This compound Tubulin β-tubulin This compound->Tubulin Inhibits Src Src Kinase This compound->Src Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Downstream Downstream Signaling (Proliferation, Survival, Metastasis) Src->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibition promotes G2M_Arrest->Apoptosis Induces

Caption: Dual mechanism of action of this compound.

In Vivo Efficacy Data in Xenograft Models

This compound has demonstrated significant anti-tumor activity in various preclinical xenograft models. The following tables summarize the quantitative data from these studies.

Table 1: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model

Cell LineMouse ModelTreatmentMean Tumor Weight (g)Reduction in Lymph Node MetastasesReference
PC-3MM2GLMurineControl2.275/5 mice with metastases[1]
PC-3MM2GLMurineThis compound (5 mg/kg)1.164/5 mice with metastases[1]
PC-3MM2GLMurineThis compound (10 mg/kg)0.352/5 mice with metastases[1]

Table 2: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Models

Cell LineMouse ModelTreatmentTumor Weight Reduction (%)Reduction in Tumor NodulesReference
RMUG-SOrthotopicThis compound75% (p<0.001)Significant (p<0.01)[4]
RMUG-SOrthotopicThis compound + Oxaliplatin90% (p<0.0001)85% (p<0.001)[4]

Table 3: In Vivo Observations in a Triple-Negative Breast Cancer Xenograft Model

Cell LineMouse ModelTreatment DurationKey ObservationsReference
MDA-MB-231Mouse Xenograft4 weeksSignificantly delayed tumor growth, reduced Ki-67 staining, increased number of apoptotic cells (TUNEL assay)[2]

Experimental Protocols

This section provides detailed protocols for establishing and utilizing xenograft models to assess the in vivo efficacy of this compound.

General Workflow for a Xenograft Study

The following diagram outlines the general workflow for conducting an in vivo efficacy study of this compound using a xenograft model.

Xenograft_Workflow start Start: Select Cancer Cell Line cell_culture Cell Culture and Expansion start->cell_culture tumor_implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->tumor_implantation animal_prep Animal Preparation (e.g., Immunocompromised Mice) animal_prep->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (this compound vs. Vehicle) randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Endpoint: Tumor Excision and Tissue Analysis monitoring->endpoint data_analysis Data Analysis and Reporting endpoint->data_analysis end End data_analysis->end

References

Pharmacokinetic and pharmacodynamic studies of Tirbanibulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Tirbanibulin, a dual inhibitor of tubulin polymerization and Src kinase. Detailed protocols for key in vitro assays are included to facilitate further research and development.

Pharmacokinetics

This compound exhibits low systemic absorption following topical administration of a 1% ointment. Pharmacokinetic parameters are influenced by the size of the application area.

Table 1: Pharmacokinetic Parameters of Topical this compound Ointment 1% (Day 5)

Parameter25 cm² Application Area100 cm² Application Area
Mean Cmax (ng/mL) 0.26 (± 0.23)[1]1.06[2]
Median Tmax (hours) 6.91[1]~7[3]
Mean AUC (0-24h) (ng·h/mL) 4.09 (± 3.15)[1]16.2[2]
Steady State Achieved within 72 hours[3]Not explicitly stated

Note: Data is derived from Phase 1 clinical trials in patients with actinic keratosis.[1][2] Systemic exposure was found to be approximately four-fold higher when the application area was increased from 25 cm² to 100 cm².[2] For the majority of plasma samples in a Phase 2 study, this compound was below the lower limit of quantification of 0.1 ng/mL.[4]

Pharmacodynamics

This compound's primary mechanism of action involves a dual inhibitory effect on two key cellular processes: tubulin polymerization and Src kinase signaling.[5][6][7] This dual action contributes to its anti-proliferative and pro-apoptotic effects.[8][9]

Mechanism of Action

This compound disrupts microtubule dynamics by binding to tubulin and inhibiting its polymerization.[8][9] This leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).[7][9] Additionally, this compound inhibits Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, survival, migration, and angiogenesis.[5][6][8] By inhibiting Src signaling, this compound further disrupts pathways that promote cancer cell growth and survival.[8]

Tirbanibulin_Mechanism_of_Action cluster_cell Cancer Cell cluster_tubulin Microtubule Dynamics cluster_src Src Signaling Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Src Src Kinase This compound->Src Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycle Cell Cycle Arrest (G2/M) Microtubules->CellCycle Downstream Downstream Signaling (Proliferation, Survival) Src->Downstream Downstream->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

This compound's dual mechanism of action.

Table 2: In Vitro Pharmacodynamic Activity of this compound

AssayCell LinesEndpointResult (GI50/IC50)
Cell Proliferation (MTT Assay) Huh7, PLC/PRF/5, Hep3B, HepG2 (HCC)Growth Inhibition9 - 60 nM[10]
Cell Proliferation (CCK-8 Assay) HeLaAntiproliferative Activity44 nM[11]
Src-driven Cell Growth NIH3T3/c-Src527F, SYF/c-Src527FGrowth Inhibition23 nM and 39 nM, respectively[10]

Experimental Protocols

Tubulin Polymerization Assay

This protocol is designed to assess the effect of this compound on in vitro tubulin polymerization by measuring the change in absorbance.

Tubulin_Polymerization_Assay_Workflow start Start prepare_reagents Prepare Reagents (Tubulin, GTP, Buffers, Test Compounds) start->prepare_reagents assemble_rxn Assemble Reactions on Ice (Tubulin + Buffer + GTP + Test Compound/Vehicle) prepare_reagents->assemble_rxn transfer_plate Transfer to Pre-warmed 37°C Spectrophotometer assemble_rxn->transfer_plate measure_abs Measure Absorbance at 340 nm (Kinetic mode for 60-90 min) transfer_plate->measure_abs analyze_data Analyze Data (Plot Absorbance vs. Time) measure_abs->analyze_data end End analyze_data->end

References

Troubleshooting & Optimization

Troubleshooting Tirbanibulin insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Tirbanibulin insolubility in aqueous solutions during experimental procedures.

Troubleshooting Guide: Overcoming this compound Insolubility

This guide addresses common problems related to the poor aqueous solubility of this compound in a question-and-answer format.

Q1: Why is my this compound powder not dissolving in aqueous buffers like PBS?

A: this compound is practically insoluble in water.[1] Its chemical structure lends itself to low aqueous solubility, which is a common challenge with many kinase inhibitors. Key physicochemical properties, such as a high logP value, indicate its lipophilic (fat-loving) and hydrophobic (water-fearing) nature, causing it to resist dissolving in polar solvents like water and phosphate-buffered saline (PBS).[2]

Q2: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my aqueous cell culture medium. What went wrong?

A: This phenomenon is known as solvent-shifting precipitation. While this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), its solubility is drastically lower in aqueous environments.[3][4] When a concentrated DMSO stock solution is rapidly diluted into an aqueous medium, the this compound molecules are forced out of the solution as they come into contact with the water, causing them to crash out as a precipitate. The final concentration of the compound in the medium is too high to be supported by the small percentage of DMSO.

Below is a diagram illustrating the correct and incorrect workflows for preparing aqueous working solutions.

G cluster_correct Correct Workflow: Stepwise Dilution cluster_incorrect Incorrect Workflow: Direct Dilution c_start High-Concentration Stock (e.g., 10 mM in 100% DMSO) c_inter Intermediate Dilution (in 100% DMSO) c_start->c_inter 1. Dilute in DMSO first if needed c_final Final Working Solution (e.g., 10 µM in Medium + <0.1% DMSO) c_inter->c_final 2. Add small volume of stock to large volume of aqueous medium c_success Homogeneous Solution (No Precipitation) c_final->c_success 3. Mix thoroughly i_start High-Concentration Stock (e.g., 10 mM in 100% DMSO) i_final Attempted Working Solution i_start->i_final 1. Add large volume of stock to aqueous medium i_fail Precipitation Occurs i_final->i_fail 2. Compound crashes out

Caption: Recommended workflow for preparing aqueous solutions.

Q3: How should I prepare and store a stock solution of this compound?

A: It is highly recommended to first prepare a high-concentration stock solution in an appropriate organic solvent. DMSO is a common and effective choice for this compound.[3][4]

Experimental Protocol: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Methodology:

  • Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10-80 mg/mL).[3]

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If powder is still visible, sonicate the solution for 5-10 minutes.[3] Visually inspect to ensure the solution is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months to years).[3]

Q4: What is the best practice for diluting the DMSO stock into my aqueous experimental medium?

A: The key is to perform a stepwise dilution and ensure the final concentration of DMSO in your working solution is minimal (typically ≤0.1%) to avoid solvent-induced artifacts in cell-based assays.[3]

Experimental Protocol: Preparation of Aqueous Working Solutions

Objective: To prepare a homogeneous aqueous working solution of this compound from a DMSO stock for in vitro experiments.

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed aqueous buffer or cell culture medium

  • Sterile polypropylene tubes

  • Vortex mixer

Methodology:

  • Thaw a single-use aliquot of the this compound DMSO stock and bring it to room temperature.

  • Calculate the volume of stock solution needed for your final working concentration. Ensure the final DMSO concentration will be at or below 0.1%.

    • Example: To make 10 mL of a 10 µM working solution from a 10 mM stock, you would need 10 µL of the stock. The final DMSO concentration would be 0.1% (10 µL in 10 mL).

  • Add the pre-warmed aqueous medium to a sterile tube.

  • While vortexing the medium gently, add the small volume of this compound stock solution drop-by-drop directly into the liquid (not down the side of the tube) to facilitate rapid dispersion.

  • Continue to vortex for another 30-60 seconds to ensure the solution is thoroughly mixed.

  • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the concentration may be too high for the final percentage of DMSO. Consider lowering the final this compound concentration.

  • Crucially , prepare a "vehicle control" solution containing the same final concentration of DMSO in your medium to distinguish the effects of the compound from the effects of the solvent.

Q5: My in vivo study requires an aqueous-based formulation. How can I solubilize this compound for animal administration?

A: For in vivo applications where direct injection of a DMSO solution is not ideal, a co-solvent formulation is often used. These formulations use a mixture of solvents and surfactants to increase the solubility and stability of hydrophobic compounds in an aqueous base. A commonly cited formulation for poorly soluble drugs involves a combination of DMSO, PEG300, Tween 80, and saline.[3]

Data Summary: this compound Solubility & Physicochemical Properties

The following table summarizes key quantitative data regarding this compound's properties.

PropertyValueSource
Water Solubility 0.0248 mg/mL (practically insoluble)ALOGPS[2]
DMSO Solubility ≥121 mg/mL; 80 mg/mL (185.39 mM)ChemicalBook[4], TargetMol[3]
Ethanol Solubility < 1 mg/mL (insoluble or slightly soluble)TargetMol[3]
logP 3.26ALOGPS[2]
pKa (Strongest Basic) 6.63Chemaxon[2]
pKa (Strongest Acidic) 15.36Chemaxon[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A: this compound has a dual mechanism of action. It acts as a microtubule inhibitor by binding to tubulin and disrupting its polymerization, which is essential for cell division.[5][6] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[7][8] Additionally, this compound is a non-ATP competitive inhibitor of Src kinase, a protein involved in signaling pathways that control cell proliferation, migration, and survival.[2][8]

G cluster_pathway Cellular Effects This compound This compound Tubulin β-Tubulin This compound->Tubulin Inhibits Microtubules Microtubule Polymerization This compound->Microtubules Src Src Kinase This compound->Src Inhibits Proliferation Cell Proliferation & Survival Signaling This compound->Proliferation Tubulin->Microtubules G2M G2/M Phase Arrest Src->Proliferation Apoptosis Apoptosis G2M->Apoptosis Proliferation->Inhibition Inhibition of Inhibition->Apoptosis

Caption: Dual inhibitory mechanism of this compound.

Q2: What are the main physicochemical properties of this compound I need to consider?

A: The most critical properties for experimental work are its very low water solubility (0.0248 mg/mL) and high lipophilicity (logP of 3.26).[2] This combination necessitates the use of organic solvents like DMSO for initial stock preparation. Its basic pKa of 6.63 suggests that its charge state, and therefore solubility, could be slightly influenced by pH changes around the physiological range, though its overall hydrophobicity remains the dominant factor.[2]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based experiments?

A: As a general guideline, the final concentration of DMSO in cell culture media should be kept below 0.5%, and ideally at or below 0.1%, to minimize the risk of solvent-induced toxicity or off-target effects.[3] It is imperative to include a vehicle control in your experimental design, which consists of cells treated with the same final concentration of DMSO as your this compound-treated cells. This allows you to differentiate the biological effects of the compound from any potential effects of the solvent itself.

References

Technical Support Center: Optimizing Tirbanibulin for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Tirbanibulin for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in vitro?

A1: this compound has a dual mechanism of action. It acts as a potent inhibitor of tubulin polymerization and disrupts the Src kinase signaling pathway.[1][2][3] By binding reversibly to the colchicine-binding site on β-tubulin, it prevents the formation of microtubules, which are essential for cell division.[4][5] This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death).[2][6][7] Additionally, as a non-ATP competitive inhibitor of Src kinase, this compound blocks downstream signaling pathways that are crucial for cancer cell migration, proliferation, and survival.[2][4]

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

A2: The optimal concentration of this compound is cell-line dependent. However, a good starting point for cell viability or proliferation assays (e.g., MTT or MTS) is a dose-response curve ranging from low nanomolar (nM) to low micromolar (µM) concentrations. In vitro studies have shown potent anti-proliferative effects with GI50 (half-maximal growth inhibition) values in the low nanomolar range for various cell types.[8][9][10] For mechanism-of-action studies, such as tubulin polymerization or cell cycle analysis, concentrations up to 10 µM have been utilized.[11][12]

Q3: How should I prepare my stock solutions of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[8][13] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in fresh, anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[13] When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[13] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: I am observing high levels of cytotoxicity even at low concentrations. What could be the issue?

A4: While this compound's reversible binding to tubulin contributes to a lower toxicity profile compared to irreversible tubulin inhibitors, high cytotoxicity at low concentrations could be due to several factors:[4][6]

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to microtubule-disrupting agents.

  • Extended Incubation Time: Prolonged exposure to the drug can lead to increased cell death. Consider a time-course experiment to determine the optimal incubation period.

  • Confluency of Cells: Sub-confluent, rapidly dividing cells are generally more susceptible to anti-proliferative agents. Ensure consistent cell seeding density across experiments.

  • Solvent Toxicity: Although unlikely at recommended dilutions, ensure your final DMSO concentration is not exceeding 0.1%.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent results between experiments 1. Inconsistent cell seeding density.2. Variability in drug preparation.3. Passage number of cells.1. Standardize cell seeding protocols.2. Prepare fresh dilutions from a single stock for each experiment.3. Use cells within a consistent and low passage number range.
Low or no observable effect 1. Drug concentration is too low.2. Cell line is resistant.3. Inactive compound.1. Increase the concentration range in your dose-response experiments.2. Verify the expression of tubulin and Src kinase in your cell line.3. Ensure proper storage and handling of the this compound stock solution.
Drug precipitation in culture medium 1. Poor solubility of this compound at the working concentration.2. High concentration of the drug.1. Ensure the final DMSO concentration is sufficient to maintain solubility.2. If using high concentrations, consider a brief sonication of the diluted solution before adding to the cells.[13][14]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayEndpointConcentrationReference
Huh7Hepatocellular CarcinomaGrowth InhibitionGI509 nM[8][9]
PLC/PRF/5Hepatocellular CarcinomaGrowth InhibitionGI5013 nM[8][9]
Hep3BHepatocellular CarcinomaGrowth InhibitionGI5026 nM[8][9]
HepG2Hepatocellular CarcinomaGrowth InhibitionGI5060 nM[8][9]
Primary Human KeratinocytesN/AGrowth InhibitionGI50≤50 nM[10]
Melanoma Cell LinesMelanomaGrowth InhibitionGI50≤50 nM[10]
HeLaCervical CancerCell Cycle AnalysisG2/M ArrestConcentration-dependent up to 8 µM[12]
Purified TubulinN/ATubulin PolymerizationInhibition1 µM and 10 µM[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-8,000 cells per well in 190 µL of culture medium.[8][9] Allow cells to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Add 10 µL of the diluted drug to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).[8]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Tubulin Polymerization Assay
  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer.

  • Drug Addition: Add this compound (e.g., at 1 µM and 10 µM) or a control compound (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) to the reaction mixture.[11]

  • Initiation of Polymerization: Initiate tubulin polymerization by incubating the mixture at 37°C.[11]

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.[11]

Visualizations

Tirbanibulin_Mechanism_of_Action cluster_cell Cell cluster_cytoskeleton Cytoskeleton cluster_signaling Signaling Cascade cluster_cell_cycle Cell Cycle & Apoptosis This compound This compound Tubulin β-Tubulin This compound->Tubulin Inhibits Src Src Kinase This compound->Src Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization G2M G2/M Arrest Microtubules->G2M Downstream Downstream Signaling (Proliferation, Survival, Migration) Src->Downstream Downstream->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Dual mechanism of action of this compound.

Experimental_Workflow_MTT_Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_drug Prepare this compound dilutions overnight_incubation->prepare_drug add_drug Add drug to cells prepare_drug->add_drug incubate_drug Incubate for 72 hours add_drug->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate end End read_plate->end

Caption: Workflow for a typical MTT cell viability assay.

Troubleshooting_Logic start Inconsistent Results check_seeding Check cell seeding consistency start->check_seeding check_drug_prep Review drug preparation protocol start->check_drug_prep check_passage Verify cell passage number start->check_passage standardize_seeding Standardize seeding density check_seeding->standardize_seeding fresh_dilutions Use fresh dilutions check_drug_prep->fresh_dilutions consistent_passage Use consistent passage number check_passage->consistent_passage

Caption: Logic for troubleshooting inconsistent experimental results.

References

Technical Support Center: Overcoming Tirbanibulin Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Tirbanibulin resistance in cancer cell lines. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A1: While specific resistance mechanisms to this compound are still an emerging area of research, based on its dual mechanism of action as a tubulin polymerization and Src kinase inhibitor, potential resistance can be hypothesized to arise from several factors. These include alterations in the drug's molecular targets, increased drug efflux, and activation of bypass signaling pathways. One study has noted this compound's efficacy in some multi-drug resistant cell lines, suggesting it may circumvent certain common resistance pathways.[1]

Potential mechanisms can be broadly categorized as:

  • Target-Related Resistance:

    • Tubulin Mutations: Mutations in the α- or β-tubulin subunits, particularly at or near the colchicine-binding site where this compound acts, can reduce binding affinity.[2][3]

    • Altered Tubulin Isotype Expression: Overexpression of specific β-tubulin isotypes (e.g., βIII-tubulin) has been linked to resistance to other microtubule-targeting agents.

    • Src Kinase Mutations: "Gatekeeper" mutations in the Src kinase domain could prevent this compound binding and inhibition.

  • Non-Target-Related Resistance:

    • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.[4]

    • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways to compensate for Src inhibition. Activation of receptor tyrosine kinases like EGFR, HER2, or AXL can sustain pro-survival signaling.[5][6]

    • Alterations in Apoptotic Pathways: Defects in the cellular machinery that controls apoptosis can render cells resistant to this compound-induced cell death.

Q2: How can I experimentally confirm if my cell line has developed resistance to this compound?

A2: To confirm resistance, you should perform a series of experiments to compare the phenotype of the suspected resistant cell line to the parental (sensitive) cell line.

  • Dose-Response Curve and IC50 Determination: The most direct method is to compare the half-maximal inhibitory concentration (IC50) of this compound between the parental and suspected resistant lines using a cell viability assay (e.g., MTT, CellTiter-Glo®). A significant rightward shift in the dose-response curve and a higher IC50 value indicate resistance.

  • Colony Formation Assay: This long-term assay assesses the ability of single cells to proliferate and form colonies in the presence of the drug, providing insight into clonogenic survival.

  • Apoptosis Assay: Using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, you can quantify the extent of apoptosis induced by this compound in both cell lines. A reduced apoptotic fraction in the suspected resistant line is indicative of resistance.

Troubleshooting Guides

Problem 1: Significant increase in this compound IC50 value in our long-term treated cell line.

This is a classic indicator of acquired resistance. The following steps will help you dissect the underlying mechanism.

Hypothetical IC50 Data in Sensitive vs. Resistant Cells

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
A431 (Squamous Cell Carcinoma)3035011.7
SCC-12 (Squamous Cell Carcinoma)2428011.7
HeLa (Cervical Cancer)1520013.3

Note: These are hypothetical values for illustrative purposes, based on reported sensitive cell line data.[7]

Troubleshooting Workflow:

G start Increased IC50 Observed efflux Assess Drug Efflux (e.g., Rhodamine 123 Assay) start->efflux target_seq Sequence Tubulin & Src Genes (Sanger or NGS) start->target_seq pathway Analyze Bypass Pathways (Western Blot, Phospho-RTK Array) start->pathway efflux_res Increased Efflux? efflux->efflux_res target_res Mutations Found? target_seq->target_res pathway_res Pathway Upregulation? pathway->pathway_res efflux_yes Overexpression of ABC Transporters efflux_res->efflux_yes Yes efflux_no Efflux not primary mechanism efflux_res->efflux_no No target_yes Target Alteration (Tubulin or Src) target_res->target_yes Yes target_no No target mutations target_res->target_no No pathway_yes Bypass Pathway Activation (e.g., p-EGFR, p-AXL) pathway_res->pathway_yes Yes pathway_no No obvious bypass activation pathway_res->pathway_no No G cluster_0 This compound Action cluster_1 Resistance Mechanism This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Src Src Kinase This compound->Src Inhibits Apoptosis Apoptosis Tubulin->Apoptosis Src->Apoptosis PI3K_AKT PI3K/AKT Pathway EGFR EGFR/AXL EGFR->PI3K_AKT Activates PI3K_AKT->Apoptosis Inhibits Survival Cell Survival PI3K_AKT->Survival

References

Minimizing off-target effects of Tirbanibulin in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Tirbanibulin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

A1: this compound is a dual inhibitor with two primary molecular targets:

  • Tubulin Polymerization: It binds to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization and disrupts microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and can induce apoptosis.[1][2][3]

  • Src Kinase: It acts as a non-ATP competitive inhibitor of Src kinase by binding to the peptide substrate binding site.[1][2] This interferes with downstream signaling pathways that regulate cell proliferation, migration, and survival.[1][2]

Q2: What is the key difference between this compound and other tubulin inhibitors like paclitaxel or vinca alkaloids?

A2: The key difference lies in the reversibility of its binding. This compound binds reversibly to tubulin, which is thought to contribute to its lower toxicity profile compared to other tubulin-targeting agents like paclitaxel and vinblastine, which bind irreversibly.[2]

Q3: At what concentrations are off-target effects likely to become a concern?

Q4: How can I differentiate between effects caused by tubulin inhibition versus Src kinase inhibition?

A4: Dissecting the effects of a dual-inhibitor requires specific experimental approaches. One method is to use rescue experiments. For example, to test if a phenotype is due to Src inhibition, you could attempt to rescue the effect by introducing a constitutively active form of a downstream effector of Src. Another approach is to compare the phenotype induced by this compound with that of highly selective Src kinase inhibitors or other tubulin polymerization inhibitors.

Q5: Is there an inactive analog of this compound available for use as a negative control?

A5: Currently, there is no widely available, commercially produced inactive analog of this compound that is established as a negative control. However, medicinal chemistry literature sometimes reports on the synthesis of analogs with reduced or no activity against the primary targets.[4][5][6] Researchers may need to synthesize such a compound or use alternative controls, such as a structurally unrelated compound with a similar molecular weight that is known to be inactive in the experimental system.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High cell toxicity at expected effective concentrations. Off-target effects due to high concentration.Perform a dose-response curve to determine the minimal effective concentration. Use a concentration as close to the IC50 of the intended target as possible.
Cell line is particularly sensitive to microtubule disruption or Src inhibition.Test the effects of more selective tubulin or Src inhibitors to see if they phenocopy the toxicity.
Inconsistent results between experiments. Variability in drug preparation or cell culture conditions.Prepare fresh stock solutions of this compound regularly. Ensure consistent cell density and passage number.
Fluctuation in the activity of the target proteins.Standardize cell culture conditions and serum lots, as these can influence kinase activity and cell cycle progression.
Observed phenotype does not match expected on-target effects. The phenotype is a result of an off-target effect.Validate the on-target effect using a secondary assay (e.g., Western blot for phosphorylated Src or immunofluorescence for microtubule disruption).
The phenotype is a result of the dual-inhibitor activity.Attempt to rescue the phenotype by addressing one of the targets (e.g., expressing a drug-resistant mutant of Src).
The compound has degraded.Store this compound according to the manufacturer's instructions, protected from light and moisture.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound for its primary targets. Data on specific off-target kinases is limited in publicly available literature.

Target Assay Type IC50 / GI50 Reference
Src Kinase Cellular Assay~25 nM[7]
Tubulin Polymerization Biochemical Assay~250 nM[7]
Huh7 (HCC cell line) Growth Inhibition9 nM[8]
PLC/PRF/5 (HCC cell line) Growth Inhibition13 nM[8]
Hep3B (HCC cell line) Growth Inhibition26 nM[8]
HepG2 (HCC cell line) Growth Inhibition60 nM[8]

Key Experimental Protocols

In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of this compound on tubulin polymerization in a cell-free system.

Methodology:

  • Reagents and Materials:

    • Purified tubulin (>99%)

    • GTP solution

    • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • This compound stock solution (in DMSO)

    • Positive control (e.g., Paclitaxel for polymerization, Colchicine for depolymerization)

    • Negative control (DMSO)

    • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Reconstitute lyophilized tubulin in ice-cold polymerization buffer.

    • Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.

    • Add this compound at various concentrations to the wells of a pre-warmed 96-well plate. Include positive and negative controls.

    • Initiate the polymerization reaction by adding the tubulin/GTP mixture to each well.

    • Immediately place the plate in the microplate reader pre-heated to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60-90 minutes. Increased absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot absorbance (OD 340 nm) versus time for each concentration of this compound.

    • Compare the polymerization curves of this compound-treated samples to the controls to determine its inhibitory effect.

Cellular Src Kinase Activity Assay

Objective: To measure the inhibitory effect of this compound on Src kinase activity within a cellular context.

Methodology:

  • Reagents and Materials:

    • Cell line of interest

    • This compound stock solution (in DMSO)

    • Cell lysis buffer

    • Src kinase substrate (e.g., a biotinylated peptide)

    • Phospho-specific antibody that recognizes the phosphorylated substrate

    • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

    • Detection reagent (e.g., chemiluminescent substrate)

    • Microplate reader for luminescence or colorimetric detection.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired time.

    • Lyse the cells and collect the protein lysate.

    • Perform an ELISA-based assay:

      • Coat a microplate with the Src kinase substrate.

      • Add the cell lysates to the wells and incubate to allow Src kinase to phosphorylate the substrate.

      • Wash the wells and add the phospho-specific primary antibody.

      • Wash and add the enzyme-conjugated secondary antibody.

      • Wash and add the detection reagent.

    • Measure the signal using a microplate reader.

  • Data Analysis:

    • Generate a dose-response curve by plotting the signal (luminescence or absorbance) against the concentration of this compound.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of Src kinase activity.

Visualizations

Tirbanibulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Src Src Kinase Downstream Downstream Signaling (Proliferation, Survival, Migration) Src->Downstream Activation Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization This compound This compound This compound->Src Inhibition (Non-ATP Competitive) This compound->Tubulin Inhibition of Polymerization

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_problem Problem Identification cluster_validation On-Target Validation cluster_offtarget Off-Target Investigation cluster_conclusion Conclusion Start Unexpected Phenotype Observed with this compound DoseResponse Perform Dose-Response Curve Start->DoseResponse SecondaryAssay Validate Target Engagement (e.g., Western Blot for p-Src, Immunofluorescence for Microtubules) DoseResponse->SecondaryAssay Phenocopy Compare with Selective Src and Tubulin Inhibitors SecondaryAssay->Phenocopy Rescue Perform Rescue Experiment (e.g., express constitutively active downstream effector) Phenocopy->Rescue InactiveAnalog Use Inactive Analog (if available) as a Negative Control Rescue->InactiveAnalog OnTarget Phenotype is On-Target InactiveAnalog->OnTarget If phenotype is not replicated by inactive analog OffTarget Phenotype is Off-Target InactiveAnalog->OffTarget If phenotype is replicated by inactive analog

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Improving the stability of Tirbanibulin in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with essential information to ensure the stability of Tirbanibulin during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule, non-ATP competitive inhibitor of Src kinase and also a tubulin polymerization inhibitor.[1] Its dual mechanism involves disrupting microtubule networks, which are crucial for cell division, and blocking Src kinase signaling pathways that are involved in cell proliferation, migration, and survival.[1][2][3] This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cells.[1][3][4]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: Proper storage is critical to maintain the integrity of this compound. For long-term storage, the solid powder form should be kept at -20°C, where it can be stable for up to three years. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted to prevent repeated freeze-thaw cycles. For optimal stability, these aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.[5]

Q3: Which solvents are recommended for dissolving this compound?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound, with a solubility of up to 86 mg/mL.[5] For in vivo or cell culture experiments, the DMSO stock solution is typically diluted further in an appropriate aqueous buffer or cell culture medium. It is crucial to ensure the final DMSO concentration is low enough to not affect the experimental system.

Q4: Is this compound sensitive to light?

A4: Like many small molecule drugs, this compound may be susceptible to photodegradation. It is recommended to protect both solid compound and solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and handling.[6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitation in stock solution after thawing. The solubility limit may have been exceeded, or the solvent absorbed moisture, which can reduce solubility.[5]Gently warm the solution to 37°C and vortex to redissolve. Ensure fresh, anhydrous DMSO is used for preparing stock solutions. Consider preparing a more dilute stock solution if the issue persists.
Unexpected or inconsistent results in cell-based assays. Degradation of this compound in the working solution due to improper pH, temperature, or prolonged exposure to aqueous media.Prepare fresh working dilutions from a frozen stock solution immediately before each experiment. Ensure the pH of the final assay medium is within a stable range. Perform a time-course experiment to assess the stability of this compound under your specific assay conditions.
Appearance of new peaks in HPLC/UPLC analysis. Chemical degradation of the compound. Common degradation pathways include hydrolysis, oxidation, or photolysis.[7][8]Review the handling and storage procedures. Ensure the compound and its solutions are protected from light, extreme pH, and reactive chemicals. Perform forced degradation studies to identify potential degradants.[7][8]
Change in color of the solid compound or solution. This often indicates oxidation or another form of chemical decomposition.Discard the discolored material. Re-evaluate storage conditions, considering the use of an inert atmosphere (e.g., argon or nitrogen) for long-term storage of the solid compound.

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound for use in various experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance and vortex mixer

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.

  • Aliquot the stock solution into single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles and light exposure.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[5]

Protocol 2: Forced Degradation Study Workflow

Objective: To identify potential degradation pathways and establish the stability-indicating nature of an analytical method. This protocol is based on general ICH guidelines and published methods for this compound.[7][8][9]

Stress Conditions:

  • Acid Hydrolysis: Incubate this compound solution with 1N HCl.

  • Base Hydrolysis: Incubate this compound solution with 1N NaOH.[8]

  • Neutral Hydrolysis: Incubate this compound solution in HPLC-grade water.[7]

  • Oxidative Degradation: Treat this compound solution with 3-30% hydrogen peroxide.

  • Reductive Degradation: Treat this compound solution with 10% sodium bisulfate.[7]

  • Thermal Stress: Expose solid this compound powder to elevated temperatures (e.g., 60-80°C).

  • Photolytic Stress: Expose this compound solution to UV and visible light.

General Procedure:

  • Prepare solutions of this compound at a known concentration (e.g., 100 µg/mL).

  • Expose the solutions and solid powder to the various stress conditions listed above for a defined period (e.g., 24 hours).

  • At specified time points, withdraw samples. Neutralize the acid/base-stressed samples as appropriate.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating method, such as UPLC, and compare them to an unstressed control sample.[7][9]

  • Assess the percentage of degradation and identify any major degradation products.

Table 1: Example Results from a Forced Degradation Study
Stress Condition Duration (hours) % Degradation of this compound Number of Degradation Products
1N HCl24~15%2
1N NaOH24~25%3
10% H₂O₂24~18%2
Thermal (80°C)24~8%1
Photolytic (UV)24~12%1
Note: Data are representative and intended for illustrative purposes.

Visualizations

This compound's Dual Mechanism of Action

This compound exerts its anti-proliferative effects through two primary pathways. It inhibits tubulin polymerization, which disrupts the formation of microtubules essential for cell division, leading to cell cycle arrest.[2][3][4] Concurrently, it inhibits Src kinase, a key enzyme in signaling pathways that promote cell growth and survival.[1][10]

Tirbanibulin_MOA This compound This compound Tubulin β-Tubulin This compound->Tubulin Src Src Kinase This compound->Src Microtubules Microtubule Disruption Tubulin->Microtubules Src_Signal Src Signaling Inhibition Src->Src_Signal CellCycle G2/M Cell Cycle Arrest Microtubules->CellCycle Proliferation Decreased Proliferation & Survival Src_Signal->Proliferation Apoptosis Apoptosis CellCycle->Apoptosis Proliferation->Apoptosis

Caption: Dual mechanism of this compound targeting tubulin and Src kinase.

Workflow for Assessing this compound Stability in Solution

This workflow outlines the key steps for systematically evaluating the stability of a prepared this compound solution under specific experimental conditions.

Stability_Workflow Start Prepare this compound Working Solution Incubate Incubate Under Experimental Conditions (Time, Temp, Matrix) Start->Incubate Sample Collect Samples at Time Points (T=0, T=x, T=y...) Incubate->Sample Analyze Analyze via Stability- Indicating Method (UPLC) Sample->Analyze Assess Assess Degradation (% Remaining vs. T=0) Analyze->Assess Stable Solution is Stable Assess->Stable < 5% Loss Unstable Solution is Unstable (Modify Conditions) Assess->Unstable > 5% Loss

Caption: A logical workflow for testing this compound solution stability.

References

Technical Support Center: Tirbanibulin Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Tirbanibulin in cell viability and proliferation assays.

Troubleshooting Guide

Q1: My cell viability results with this compound are inconsistent across replicates. What could be the cause?

A1: Inconsistent results in cell viability assays are a common issue that can stem from several factors. Here are the most frequent causes and their solutions:

  • Uneven Cell Seeding: If cells are not evenly distributed in the wells of your microplate, it will lead to high variability.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly by gently pipetting up and down before dispensing into each well. Avoid introducing bubbles. To minimize the "edge effect" where wells on the perimeter of the plate evaporate faster, consider filling the outer wells with sterile PBS or media without cells and using only the inner 60 wells for your experiment.[1]

  • Pipetting Errors: Small inaccuracies in pipetting reagents or cells can lead to significant variations.

    • Solution: Ensure your pipettes are calibrated. Use fresh tips for each replicate. When adding reagents, dispense the liquid against the side of the well to avoid disturbing the cell monolayer.

  • This compound Preparation: Improperly dissolved or diluted this compound can lead to inconsistent concentrations across wells.

    • Solution: this compound is soluble in DMSO.[2] Prepare a concentrated stock solution in fresh, high-quality DMSO and vortex thoroughly.[3] Create serial dilutions for your working concentrations and ensure each dilution is mixed completely before adding to the cells.

  • Assay-Specific Issues: The assay itself can be a source of variability. For instance, in an MTT assay, incomplete solubilization of formazan crystals is a common problem.

    • Solution: For MTT assays, ensure the formazan crystals are fully dissolved before reading the absorbance. This can be facilitated by shaking the plate on an orbital shaker for 15 minutes or by gently pipetting up and down. For luminescence-based assays like CellTiter-Glo, ensure proper mixing and incubation times as recommended by the manufacturer to allow for complete cell lysis and ATP release.[4]

Q2: I'm observing unexpectedly high cell viability at high concentrations of this compound. Why is this happening?

A2: This counterintuitive result can occur due to several reasons related to the assay chemistry and the compound's mechanism.

  • Assay Interference: Some compounds can directly interfere with the assay reagents. For example, a compound could have reducing properties that convert MTT tetrazolium salt to formazan, independent of cellular metabolic activity, leading to a false positive signal.

    • Solution: Run a control experiment with the highest concentration of this compound in cell-free media. This will determine if the compound itself reacts with your assay reagents (e.g., MTT, resazurin).[5]

  • Increased Metabolism Before Apoptosis: Cells undergoing apoptosis, an active process, may initially show an increase in metabolic activity and cellular respiration before they die.[6] Since assays like MTT measure metabolic activity, this can be misinterpreted as high viability.

    • Solution: Complement your viability assay with a direct measure of apoptosis, such as Annexin V staining, or a cytotoxicity assay that measures membrane integrity (e.g., LDH release). Also, consider extending the incubation time, as the metabolic burst is often transient.

  • Precipitation of this compound: At very high concentrations, this compound may precipitate out of the culture medium. This reduces the effective concentration of the drug in solution and can also interfere with optical readings. This compound is insoluble in water.[7]

    • Solution: Visually inspect the wells under a microscope for any signs of precipitation. Check the solubility limits of this compound in your specific cell culture medium. The final DMSO concentration should typically not exceed 0.1% to avoid solvent toxicity and solubility issues.[3]

Q3: The formazan crystals in my MTT assay are not dissolving properly after adding the solvent. What should I do?

A3: Incomplete formazan solubilization is a frequent pitfall in MTT assays, leading to inaccurate and low absorbance readings.

  • Insufficient Shaking/Mixing: The solvent needs to be thoroughly mixed with the well contents to dissolve the intracellular crystals.

    • Solution: After adding the solubilization solvent, wrap the plate in foil to protect it from light and place it on an orbital shaker for at least 15 minutes. If crystals persist, gently pipette the solution up and down in each well to aid dissolution.

  • Incorrect Solvent: The choice of solvent (e.g., DMSO, acidified isopropanol) is critical.

    • Solution: Ensure you are using the recommended solubilization agent for your specific protocol. DMSO is a common and effective choice.

  • Short Incubation Time: Some cell types may require a longer incubation period with the solubilization agent.

    • Solution: Increase the incubation time with the solvent. You can leave the plate at room temperature for a few hours or at 37°C for a shorter period to enhance solubilization.

Troubleshooting_Workflow cluster_pipetting Check Experimental Technique cluster_assay Check Assay Integrity cluster_protocol Check Assay Protocol start Inconsistent Viability Results q1 Are replicates consistent? start->q1 a1 Review cell seeding protocol. Ensure homogenous suspension. q1->a1 Yes q2 Are readings unexpectedly high? q1->q2 No a2 Verify pipette calibration. Check for pipetting errors. a1->a2 a3 Ensure complete dissolution of This compound stock and dilutions. a2->a3 a3->q1 b1 Run cell-free control to check for compound interference. q2->b1 Yes q3 Are readings unexpectedly low? q2->q3 No b2 Confirm with a secondary assay (e.g., Annexin V, LDH). b1->b2 b3 Inspect wells for compound precipitation under microscope. b2->b3 b3->q2 c1 Optimize cell seeding density. Are cells overgrown or too sparse? q3->c1 Yes end Results Stabilized q3->end No c2 Increase incubation time with assay reagent (e.g., MTT, CellTiter-Glo). c1->c2 c3 Ensure complete formazan dissolution for MTT assay. c2->c3 c3->q3

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound has a dual mechanism of action, making it a potent anti-proliferative agent:

  • Tubulin Polymerization Inhibition: this compound binds to β-tubulin, inhibiting its polymerization into microtubules.[8][9] This disruption of the microtubule network is crucial as microtubules form the mitotic spindle required for cell division. The process leads to a cell cycle arrest at the G2/M phase.[10][11] Unlike some other tubulin-binding agents, this compound's binding is reversible, which may contribute to its lower toxicity profile.[8][12]

  • Src Kinase Signaling Disruption: this compound also indirectly downregulates Src tyrosine kinase signaling.[11][13] Src kinases are involved in pathways that control cell proliferation, survival, and migration.[10] The disruption of the microtubule network by this compound interferes with the intracellular trafficking and signaling of Src, leading to reduced activity.[13]

This dual action ultimately induces programmed cell death (apoptosis) in rapidly dividing cells.[8][10]

Tirbanibulin_MOA cluster_tubulin Microtubule Disruption cluster_src Src Signaling Disruption cluster_effects Cellular Outcomes This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to Polymerization Tubulin Polymerization This compound->Polymerization Inhibits Src Src Kinase Signaling This compound->Src Indirectly Inhibits Tubulin->Polymerization Microtubules Microtubule Network Disruption Polymerization->Microtubules Spindle Mitotic Spindle Formation Failure Microtubules->Spindle Microtubules->Src Disrupts Trafficking G2M G2/M Cell Cycle Arrest Spindle->G2M Prolif Cell Proliferation & Survival Pathways Src->Prolif Apoptosis Apoptosis (Programmed Cell Death) Prolif->Apoptosis Inhibition leads to G2M->Apoptosis

Q2: What are the typical IC50 values for this compound in cell viability assays?

A2: The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the cell line and the duration of the assay. It is a potent inhibitor, often showing activity in the nanomolar range.

Cell LineAssay TypeIC50 / GI50 ValueReference
HeLa (Cervical Cancer)CCK-8 Assay44 nM[14]
Huh7 (Liver Cancer)MTT Assay9 nM (GI50)[15]
PLC/PRF/5 (Liver Cancer)MTT Assay13 nM (GI50)[15]
Hep3B (Liver Cancer)MTT Assay26 nM (GI50)[15]
HepG2 (Liver Cancer)MTT Assay60 nM (GI50)[15]
Human KeratinocytesGrowth Inhibition≤50 nM (GI50)[16]
Melanoma Cell LinesGrowth Inhibition≤50 nM (GI50)[16]

Note: GI50 (50% growth inhibition) is similar to IC50 but specifically measures the inhibition of cell growth. The IC50 can vary based on assay conditions such as cell seeding density and treatment duration (e.g., 24, 48, or 72 hours).[17][18] It is always recommended to perform a dose-response curve to determine the IC50 in your specific experimental system.

Q3: How should I prepare and store this compound for in vitro experiments?

A3: Proper handling of this compound is crucial for reproducible results.

  • Solubility: this compound is freely soluble in DMSO but insoluble in water.[2][7]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[3] Ensure the powder is completely dissolved by vortexing. Sonication may also be recommended.[3]

  • Storage:

    • Powder: Store at -20°C for long-term stability (up to 3 years).[3]

    • DMSO Stock Solution: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year.[3] For short-term use (within a week), aliquots can be stored at 4°C.[3]

  • Working Dilutions: When preparing working concentrations for your experiment, dilute the stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to prevent solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: Which cell viability assay is best to use with this compound?

A4: The best assay depends on your specific research question, cell type, and available equipment. The two most common types are metabolic assays and ATP-based assays.

Assay TypePrincipleAdvantagesPotential Issues with this compound
MTT / XTT Measures metabolic activity via reduction of a tetrazolium salt by mitochondrial dehydrogenases into a colored formazan product.Inexpensive, widely used.Can be confounded by changes in metabolic rate that don't reflect cell number (e.g., during apoptosis).[6] Risk of interference from reducing compounds.
CellTiter-Glo® (ATP Assay) Measures the level of ATP, which is proportional to the number of metabolically active cells. Cell lysis releases ATP, which fuels a luciferase reaction, producing light.Highly sensitive, rapid (direct read-out in ~10 mins), linear over a wide range of cell numbers.[19][20] Less prone to interference.[5]Generally considered more robust, but direct compound interference with luciferase should be ruled out in a cell-free control.[5]

Recommendation: The CellTiter-Glo® (ATP-based) assay is often considered more reliable and sensitive for drug screening.[4][19] It provides a more direct measure of viable cells by quantifying ATP. However, the MTT assay is a valid and cost-effective alternative, provided you are aware of its potential pitfalls and run the appropriate controls.[15][21]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells for "untreated control" (cells in medium) and "vehicle control" (cells in medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Add MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well (for a final concentration of 0.5 mg/mL).[15]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[15]

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of MTT solvent (e.g., DMSO or a 10% SDS solution in dilute HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Read the absorbance at 570-590 nm using a microplate reader.[15]

Assay_Workflow start Start Experiment step1 1. Seed Cells in 96-well plate start->step1 step2 2. Incubate 24h (Allow attachment) step1->step2 step3 3. Treat with this compound (Include controls) step2->step3 step4 4. Incubate (e.g., 24, 48, 72h) step3->step4 step5 5. Add Viability Reagent (e.g., MTT, CellTiter-Glo) step4->step5 step6 6. Incubate per Protocol step5->step6 step7 7. Read Plate (Absorbance/Luminescence) step6->step7 step8 8. Analyze Data (Calculate % Viability, IC50) step7->step8 end Experiment Complete step8->end

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's general guidelines and should be adapted as needed.

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol above.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature before use. Transfer the buffer to the substrate bottle to reconstitute the lyophilized enzyme/substrate mix. Mix by gentle inversion until the substrate is thoroughly dissolved.

  • Assay Procedure:

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer. The integration time will depend on the instrument and signal intensity.

  • Data Analysis: Calculate cell viability relative to the vehicle control. The luminescent signal is directly proportional to the number of viable cells.

References

Addressing variability in Tirbanibulin animal study outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tirbanibulin in animal studies. The information is designed to address potential variability in study outcomes and provide standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound has a dual mechanism of action. It acts as a tubulin polymerization inhibitor, which disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis.[1][2][3][4][5][6] Additionally, it functions as a non-ATP competitive Src kinase inhibitor, interfering with downstream signaling pathways that are crucial for cancer cell migration, proliferation, and survival.[1][2][3][4][5][6]

Q2: In which animal models has this compound shown efficacy?

A2: Preclinical studies have demonstrated the anti-tumor effects of this compound in various animal models. These include xenograft models in nude mice using human cancer cell lines such as breast cancer (MDA-MB-231), mucinous ovarian cancer (RMUG-S and RMUG-L), and prostate cancer (PC-3MM2GL).[7][8] In these models, this compound has been shown to delay tumor growth, decrease tumor mass, and reduce the expression of proliferation markers like Ki67, while increasing apoptosis.[7][8]

Q3: What are the common routes of administration and typical dosages used in animal studies?

A3: While specific dosages can vary depending on the animal model and the type of cancer being studied, preclinical studies have utilized both topical and systemic administration. For skin cancer models, topical application of a 1% ointment is common.[1][6] For other tumor models, oral gavage has been used. For instance, in rat studies investigating systemic effects, oral doses of 2 mg/kg/day and 4 mg/kg/day have been reported.[9] Researchers should refer to specific literature for the model they are using to determine the optimal dosage and administration route.

Q4: What are the expected outcomes of a successful this compound animal study?

A4: A successful study should demonstrate a significant reduction in tumor growth in the this compound-treated group compared to the control group.[7][8] This can be measured by tumor volume and weight.[7] Immunohistochemical analysis of tumor tissue is expected to show a decrease in proliferation markers (e.g., Ki67) and an increase in markers of apoptosis (e.g., cleaved caspase-3).[7] Furthermore, a decrease in the activity of Src family kinases (SFKs) in tumor xenografts is an expected outcome.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lower than expected tumor growth inhibition Suboptimal Drug Formulation or Stability: this compound formulation may not be optimal for the chosen administration route, or the compound may have degraded.Ensure the formulation is appropriate for the route of administration (e.g., ointment for topical, suitable vehicle for oral gavage). Verify the stability of the this compound formulation under the storage and experimental conditions.
Inappropriate Dosage or Administration Schedule: The dose may be too low, or the frequency of administration may be insufficient to maintain therapeutic levels.Review the literature for established effective doses in the specific animal and tumor model. Consider a dose-response study to determine the optimal dosage. Ensure the administration schedule is consistent with the drug's pharmacokinetic profile.
Animal Model Variability: The chosen animal strain or cell line may have inherent resistance to this compound.Verify the characteristics of the animal model and cell line, including their Src and tubulin expression levels. Consider using a different, more sensitive model if necessary. Ensure the health and immune status of the animals are optimal, as this can influence tumor growth and drug response.
Technical Issues with Drug Administration: Inconsistent or inaccurate dosing can lead to variable results.Ensure all personnel are properly trained in the administration technique (e.g., oral gavage, topical application). Use calibrated equipment for accurate dosing.
High variability in tumor size within the same treatment group Inconsistent Tumor Cell Implantation: Variability in the number of viable cells injected or the injection technique can lead to different initial tumor sizes.Standardize the cell implantation procedure, including cell viability checks, cell concentration, injection volume, and anatomical location.
Differences in Animal Health: Underlying health issues in some animals can affect tumor growth and drug metabolism.Closely monitor the health of all animals throughout the study. Exclude animals that show signs of illness not related to the treatment.
Unexpected Toxicity or Adverse Events High Dosage: The administered dose may be approaching the maximum tolerated dose (MTD).Review toxicology data if available. Consider reducing the dose or the frequency of administration.
Off-target Effects: The observed toxicity may be due to off-target effects of this compound.Carefully document all adverse events and perform a thorough necropsy and histopathological analysis to identify the affected organs.
Vehicle-related Toxicity: The vehicle used to formulate this compound may be causing adverse reactions.Run a vehicle-only control group to assess any toxicity associated with the formulation vehicle.

Data Presentation

Table 1: Summary of this compound Efficacy in Preclinical Xenograft Models

Animal Model Cell Line Treatment Observed Outcome
Nude MiceMDA-MB-231 (Breast Cancer)This compoundDelayed tumor growth, reduced Ki67 expression, increased apoptosis[7][8]
Nude MiceRMUG-S, RMUG-L (Ovarian Cancer)This compoundSignificantly decreased tumor burden[7]
Nude MicePC-3MM2GL (Prostate Cancer)This compoundInhibition of primary tumor growth and metastasis[8]
Nude MiceTumor XenograftsThis compoundDecreased tumor mass and Src family kinase (SFK) activity over 40 days[1][2]

Experimental Protocols

General Protocol for a this compound Xenograft Study in Nude Mice
  • Animal Model: Athymic Nude (nu/nu) mice, 6-8 weeks old.

  • Cell Line: Select a human cancer cell line of interest (e.g., MDA-MB-231). Culture cells under standard conditions.

  • Tumor Cell Implantation:

    • Harvest cells during the logarithmic growth phase.

    • Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to reach a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Grouping:

    • Randomize mice into treatment and control groups (n=8-10 mice per group) once tumors reach the desired size.

    • Groups should include: Vehicle control, and this compound treatment group(s) at varying doses.

  • Drug Administration:

    • Prepare this compound formulation in a suitable vehicle.

    • Administer the drug and vehicle according to the planned schedule (e.g., daily oral gavage for 21-28 days).

  • Endpoint and Analysis:

    • Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Perform histopathological and immunohistochemical analysis on tumor tissues to assess cell proliferation (Ki67) and apoptosis (TUNEL or cleaved caspase-3).

    • Analyze protein extracts from tumors to measure the levels of Src and downstream signaling molecules.

Mandatory Visualizations

Tirbanibulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins Src Src Integrins->Src Growth_Factor_Receptors Growth_Factor_Receptors Growth_Factor_Receptors->Src This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Polymerization This compound->Src Inhibits Kinase Activity Microtubules Microtubules Tubulin->Microtubules Polymerization Cell_Cycle_Arrest G2/M Arrest Microtubules->Cell_Cycle_Arrest FAK FAK Src->FAK Downstream_Signaling Downstream Signaling (e.g., Ras/MAPK) FAK->Downstream_Signaling Apoptosis Apoptosis Downstream_Signaling->Apoptosis Cell_Cycle_Arrest->Apoptosis Tirbanibulin_Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Administration 5. Daily Drug Administration Randomization->Administration Vehicle_Control Vehicle Control Group Tirbanibulin_Group This compound Treatment Group Administration->Vehicle_Control Administration->Tirbanibulin_Group Endpoint 6. Study Endpoint (Tumor Size) Administration->Endpoint Tumor_Excision 7. Tumor Excision and Measurement Endpoint->Tumor_Excision IHC 8. Immunohistochemistry (Ki67, Apoptosis) Tumor_Excision->IHC Western_Blot 9. Western Blot (Src Signaling) Tumor_Excision->Western_Blot Results 10. Data Analysis and Comparison IHC->Results Western_Blot->Results

References

Technical Support Center: In Vivo Applications of Tirbanibulin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tirbanibulin. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the in vivo delivery of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound formulations.

Issue Potential Cause Troubleshooting Steps
Variable Efficacy in Animal Models Inconsistent drug application; variability in animal skin thickness or lesion induction.Ensure precise and consistent application of the topical formulation using calibrated instruments. Standardize the lesion induction protocol to ensure uniformity across subjects. Consider using an alternative vehicle to enhance skin penetration, though this may require additional formulation development and validation.
Unexpected Local Skin Reactions (LSRs) Off-target effects; animal model hypersensitivity; formulation excipients.Document and grade all LSRs systematically. If reactions are severe, consider reducing the drug concentration or application frequency. Analyze the formulation's excipients for known irritants and consider alternative, more inert vehicles. Ensure the application area is not groomed or irritated by the animal.
Low Systemic Bioavailability Poor skin penetration; rapid metabolism.For topical applications, consider techniques to enhance skin penetration, such as microneedle pre-treatment. For systemic delivery explorations, novel formulations like nanoparticles may be necessary to protect the drug from premature metabolism and improve circulation time.
Inconsistent Results with Nanoparticle Formulations Particle aggregation; premature drug release; rapid clearance by the reticuloendothelial system.Characterize nanoparticle size, polydispersity, and zeta potential before each experiment to ensure consistency. Optimize the drug loading and encapsulation efficiency to control release kinetics. Surface modification of nanoparticles with polymers like PEG can help reduce clearance by the immune system.

Frequently Asked Questions (FAQs)

Formulation and Delivery

Q1: What is the composition of the approved topical this compound ointment?

A1: The FDA-approved this compound ointment, Klisyri®, contains 1% this compound by weight. The inactive ingredients are monoglycerides, diglycerides, and propylene glycol.[1]

Q2: Are there any established alternative in vivo delivery methods for this compound besides the topical ointment?

A2: Currently, the 1% topical ointment is the only delivery method for this compound approved for clinical use and extensively studied in vivo.[2][3][4] While preclinical studies have explored oral administration of this compound derivatives in animal models of other cancers, publicly available research on refined delivery systems like nanoparticles or microneedles for this compound is limited.[5][6]

Q3: What are the key pharmacokinetic parameters of topical this compound in humans?

A3: Systemic exposure to this compound following topical application is low. In clinical trials, the maximum plasma concentration (Cmax) was sub-nanomolar, demonstrating minimal systemic absorption.[7]

Mechanism of Action

Q4: What is the primary mechanism of action of this compound?

A4: this compound has a dual mechanism of action. It acts as a microtubule inhibitor by binding to tubulin and preventing its polymerization. This disrupts the mitotic spindle, leading to G2/M phase cell cycle arrest and apoptosis in rapidly dividing cells.[1][8][9][10] It also functions as a non-ATP competitive inhibitor of Src kinase, a proto-oncogenic tyrosine kinase, further contributing to its anti-proliferative effects.[1][8]

Q5: How does this compound's mechanism of action contribute to its safety profile?

A5: this compound's binding to tubulin is reversible, which is thought to contribute to its lower cytotoxicity compared to other tubulin inhibitors that bind irreversibly.[11] The induction of apoptosis, as opposed to necrosis, leads to a milder inflammatory response, which may explain the generally mild to moderate local skin reactions observed in clinical trials.[9][10][12]

In Vivo Experiments and Clinical Trials

Q6: What were the primary outcomes of the Phase III clinical trials for this compound ointment?

A6: The Phase III trials demonstrated that a 5-day course of 1% this compound ointment resulted in a significantly higher rate of complete (100%) and partial (≥75%) clearance of actinic keratosis lesions at day 57 compared to a vehicle control.[1][2][9]

Q7: What is the approved treatment area for topical this compound?

A7: The FDA has approved the use of this compound for the treatment of actinic keratosis on the face or scalp for areas up to 100 cm².[11]

Q8: What are the common adverse events observed with topical this compound in vivo?

A8: The most common adverse events are local skin reactions at the application site, including erythema, flaking or scaling, crusting, swelling, and pruritus or pain.[1][7] These reactions are typically mild to moderate and transient.[1][7]

Quantitative Data Summary

Table 1: Summary of Phase III Clinical Trial Efficacy Data for 1% this compound Ointment

Outcome This compound Group Vehicle Group P-value Reference
Complete (100%) Clearance (Pooled Data) 49%9%<0.001[1]
Complete (100%) Clearance (Trial 1) 44%5%<0.0001[2][9]
Complete (100%) Clearance (Trial 2) 54%13%<0.0001[2][9]
Partial (≥75%) Clearance (Trial 1) 68%16%<0.0001[9]
Partial (≥75%) Clearance (Trial 2) 76%20%<0.0001[9]

Table 2: Pharmacokinetic Parameters of 1% this compound Ointment (Maximal Use)

Parameter Value (Mean ± SD) Reference
Cmax (Day 5) 0.26 ± 0.23 ng/mL[7]
Tmax (Day 5) 6.91 hours (median)[7]
AUC0-24h (Day 5) 4.09 ± 3.15 ng·h/mL[7]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of Topical this compound Ointment in an Actinic Keratosis Mouse Model
  • Animal Model: Utilize SKH-1 hairless mice, a common model for studying UV-induced skin damage and actinic keratosis.

  • Lesion Induction: Expose the dorsal skin of the mice to a controlled dose of UVB radiation three times a week for approximately 15-20 weeks to induce the formation of actinic keratosis-like lesions.

  • Treatment Groups: Divide the mice into at least two groups: a treatment group receiving 1% this compound ointment and a control group receiving a vehicle ointment.

  • Drug Administration: Apply a precise amount of the assigned ointment (e.g., 50 mg) to the lesion area (e.g., 25 cm²) once daily for five consecutive days.

  • Efficacy Evaluation: Monitor the mice for a designated period (e.g., 57 days). Assess the number and size of lesions at baseline and at specified time points post-treatment. The primary endpoint is typically the percentage of animals with complete clearance of lesions.

  • Safety Assessment: Monitor and score local skin reactions (erythema, scaling, etc.) daily during the treatment period and at regular intervals thereafter.

  • Histopathological Analysis: At the end of the study, collect skin biopsies from the treated areas for histological examination to confirm the clearance of atypical keratinocytes.

Protocol 2: Hypothetical In Vivo Study of a this compound-Loaded Nanoparticle Formulation for Squamous Cell Carcinoma

Note: This is a hypothetical protocol based on general practices for nanoparticle drug delivery, as specific research on this compound nanoparticles is not widely published.

  • Nanoparticle Formulation: Synthesize and characterize this compound-loaded polymeric nanoparticles (e.g., using a biodegradable polymer like PLGA). Ensure nanoparticles are of a consistent size (e.g., ~150 nm) with a narrow polydispersity index.

  • Animal Model: Use an immunodeficient mouse model (e.g., NSG mice) with subcutaneously xenografted human squamous cell carcinoma (SCC) cells (e.g., A431).

  • Treatment Groups: Establish multiple treatment groups: (1) Saline control, (2) Vehicle control (empty nanoparticles), (3) this compound in a standard solvent, and (4) this compound-loaded nanoparticles.

  • Drug Administration: Administer the treatments intravenously (e.g., via tail vein injection) at a specified dose and schedule (e.g., 15 mg/kg, three times a week).

  • Efficacy Evaluation: Measure tumor volume using calipers every 2-3 days. The primary endpoint is the inhibition of tumor growth compared to the control groups.

  • Pharmacokinetic Analysis: At various time points after injection, collect blood samples to determine the plasma concentration of this compound, allowing for the calculation of pharmacokinetic parameters like half-life and AUC.

  • Biodistribution and Safety: At the end of the study, harvest tumors and major organs to quantify this compound accumulation and to assess for any signs of toxicity through histopathology.

Visualizations

Tirbanibulin_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Inhibits SrcKinase Src Kinase This compound->SrcKinase Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle SrcSignaling Src Signaling Pathway SrcKinase->SrcSignaling Proliferation Cell Proliferation & Survival SrcSignaling->Proliferation CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Proliferation->Apoptosis Inhibited by Experimental_Workflow_Topical start Start lesion_induction UVB-Induced Lesion (Actinic Keratosis Model) start->lesion_induction group_assignment Group Assignment (this compound vs. Vehicle) lesion_induction->group_assignment application Daily Topical Application (5 Days) group_assignment->application monitoring Efficacy & Safety Monitoring (Lesion Counts, LSRs) application->monitoring endpoint Primary Endpoint Assessment (Day 57) monitoring->endpoint histology Histopathological Analysis endpoint->histology end End histology->end

References

Validation & Comparative

Tirbanibulin's Efficacy in Src Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tirbanibulin's efficacy against other prominent Src kinase inhibitors. The following sections detail their mechanisms of action, present available quantitative data from preclinical studies, and outline common experimental protocols for their evaluation. This information is intended to support research and drug development efforts in oncology and other relevant fields.

Introduction to Src Kinase and its Inhibition

Src, a non-receptor tyrosine kinase, is a critical signaling molecule involved in various cellular processes, including proliferation, differentiation, survival, and migration.[1] Its aberrant activation is implicated in the development and progression of numerous human cancers, making it a key therapeutic target.[1]

This compound is a novel dual inhibitor, targeting both tubulin polymerization and Src kinase signaling.[2][3] Unlike many other Src kinase inhibitors that are ATP-competitive, this compound is a non-ATP competitive inhibitor that targets the peptide substrate binding site of Src.[1][2] This unique mechanism may offer a different spectrum of activity and potency.[1] This guide compares this compound with other well-established Src kinase inhibitors: Dasatinib, Bosutinib, Saracatinib, and Ponatinib.

Comparative Efficacy: In Vitro Data

The following tables summarize the available in vitro efficacy data for this compound and other selected Src kinase inhibitors. It is important to note that these values are derived from various independent studies and may not be directly comparable due to differences in experimental conditions.

Table 1: Inhibition of Src Kinase Activity (Cell-Free Assays)
InhibitorIC₅₀ (nM) for SrcNotes
This compound ~25 nM (in human tumor cells without plasma)Non-ATP competitive inhibitor targeting the peptide substrate site.[2] Potency is reduced in the presence of human plasma.[2]
Dasatinib 0.5 - 0.8 nMPotent, multi-targeted inhibitor of Abl, Src, and c-Kit.[4][5][6]
Bosutinib 1.2 - 3.8 nMDual Src/Abl inhibitor.[7][8][9]
Saracatinib 2.7 nMPotent and selective Src family kinase inhibitor.[10][11][12]
Ponatinib 5.4 nMMulti-targeted inhibitor of Abl, PDGFRα, VEGFR2, FGFR1, and Src.[6][13][14]
Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI₅₀/IC₅₀)
InhibitorCell Line(s)GI₅₀/IC₅₀ (nM)Cancer Type
This compound Huh79Hepatocellular Carcinoma[1][15]
PLC/PRF/513Hepatocellular Carcinoma[1][15]
Hep3B26Hepatocellular Carcinoma[1][15]
HepG260Hepatocellular Carcinoma[1][15]
Dasatinib C643, TPC1, BCPAP, SW1736Low nM range (inhibits growth by ~50%)Thyroid Cancer[4]
Bosutinib KU812, K562, MEG-015 - 20Leukemia[8]
Saracatinib K562220Leukemia[11]
A549140 (migration inhibition)Lung Cancer[11]
Ponatinib K5620.02Leukemia[16]
K562IR (Imatinib-resistant)15Leukemia[16]
K562NR (Nilotinib-resistant)3.5Leukemia[16]

Mechanism of Action and Signaling Pathways

Src kinase is a central node in multiple signaling pathways that regulate cell growth, adhesion, and motility. Its inhibition can disrupt these pathways, leading to anti-tumor effects.

Src_Signaling_Pathway RTK Growth Factor Receptors (RTKs) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 FAK->Src Migration Migration, Invasion FAK->Migration Proliferation Proliferation, Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation STAT3->Proliferation Inhibitor Src Kinase Inhibitors Inhibitor->Src Experimental_Workflow Start Start: Src Kinase Inhibitor CellFreeAssay Cell-Free Kinase Assay (e.g., ELISA) Start->CellFreeAssay CellBasedAssay Cell-Based Proliferation Assay (e.g., MTT) Start->CellBasedAssay DetermineIC50 Determine IC₅₀ (Direct Inhibition) CellFreeAssay->DetermineIC50 End End: Efficacy Profile DetermineIC50->End DetermineGI50 Determine GI₅₀/IC₅₀ (Anti-proliferative Effect) CellBasedAssay->DetermineGI50 WesternBlot Western Blot Analysis CellBasedAssay->WesternBlot DetermineGI50->End TargetEngagement Confirm Target Engagement (↓p-Src, ↓Downstream Signaling) WesternBlot->TargetEngagement TargetEngagement->End

References

A Head-to-Head In Vitro Comparison: Tirbanibulin vs. 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of topical treatments for proliferative skin conditions, both Tirbanibulin and 5-fluorouracil (5-FU) stand as prominent therapeutic agents. While both are effective, they operate through distinct molecular mechanisms, leading to different cellular outcomes. This guide provides a detailed in vitro comparison of this compound and 5-FU, focusing on their mechanisms of action, effects on cell viability, induction of apoptosis, and impact on the cell cycle, supported by experimental data from various studies.

Mechanism of Action: A Tale of Two Pathways

This compound and 5-FU target fundamental cellular processes but through different modes of action. This compound is a dual inhibitor of tubulin polymerization and Src kinase, while 5-FU is a classic antimetabolite.[1]

This compound exerts its antiproliferative effects by binding to β-tubulin at the colchicine-binding site, which disrupts microtubule dynamics.[2][3] This interference with the cellular cytoskeleton leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[1][4] Additionally, this compound inhibits Src kinase, a non-receptor tyrosine kinase involved in cell proliferation and survival signaling pathways.[1][4]

5-Fluorouracil , a pyrimidine analog, undergoes intracellular conversion to several active metabolites.[1][5] Its primary mechanism involves the inhibition of thymidylate synthase (TS) by its metabolite fluorodeoxyuridine monophosphate (FdUMP).[1][6] This blockage disrupts the synthesis of thymidine, a crucial component of DNA, leading to S-phase arrest and "thymineless death."[1] Furthermore, 5-FU metabolites can be incorporated into both RNA and DNA, leading to RNA processing disruption and DNA damage, further contributing to its cytotoxic effects.[7]

Quantitative Comparison of In Vitro Efficacy

While direct head-to-head studies comparing this compound and 5-FU across the same cancer cell lines are limited, a compilation of data from various in vitro studies allows for a functional comparison of their potency and effects.

Cell Viability (IC50/EC50)

The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50/EC50 values for this compound and 5-FU in different cancer cell lines. It is important to note that these values are from separate studies and direct comparisons should be made with caution due to variations in experimental conditions.

DrugCell LineIC50/EC50 ValueReference
This compound A431 (cutaneous squamous cell carcinoma)30.26 nM[8]
SCC-12 (cutaneous squamous cell carcinoma)24.32 nM[8]
Human Keratinocytes32 nM[9]
5-Fluorouracil HCT116 (colorectal carcinoma)13.72 µM (EC50)[10]
HT29 (colorectal adenocarcinoma)106.8 µM (EC50)[10]
A549 (non-small cell lung cancer)10.32 µM[11]

Note: nM (nanomolar) and µM (micromolar). 1 µM = 1000 nM. The data suggests that this compound is significantly more potent in vitro, with activity in the nanomolar range, compared to 5-FU's activity in the micromolar range.

Apoptosis Induction

Both this compound and 5-FU induce programmed cell death, or apoptosis. The following table presents data on the percentage of apoptotic cells following treatment with each drug from different studies.

DrugCell LineConcentrationApoptosis RateReference
This compound A431Not SpecifiedIncreased apoptosis observed[8]
5-Fluorouracil HCT1165-FU + TTFields11.04%[12]
SW4805-FU + TTFields3.09%[12]
Smooth Muscle Cells0.1, 1, and 10 mMSignificant increase[13]

Note: The data for 5-FU in HCT116 and SW480 cells is for the drug in combination with Tumor-Treating Fields (TTFields).

Cell Cycle Analysis

The distinct mechanisms of this compound and 5-FU result in cell cycle arrest at different phases.

DrugEffect on Cell CycleReference
This compound G2/M phase arrest[4][8]
5-Fluorouracil S phase arrest[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to evaluate the in vitro effects of this compound and 5-FU.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound or 5-Fluorouracil and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[10][14][15]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Collection: Treat cells with the compounds of interest. After the incubation period, collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.

  • Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.[8][16]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.

  • Cell Fixation: Harvest the treated cells and fix them in cold 70% ethanol while vortexing, followed by incubation on ice or at -20°C.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.

  • PI Staining: Add propidium iodide solution to the cells and incubate at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][17][18]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental processes, the following diagrams are provided.

Tirbanibulin_Mechanism This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds Src Src Kinase This compound->Src Inhibits Microtubules Microtubule Dynamics Tubulin->Microtubules Polymerization Disrupted G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Signaling Proliferation & Survival Signaling Src->Signaling Regulates Apoptosis Apoptosis Signaling->Apoptosis Inhibition promotes G2M_Arrest->Apoptosis Induces

This compound's dual mechanism of action.

FiveFU_Mechanism FiveFU 5-Fluorouracil Metabolites Active Metabolites (FdUMP, FUTP, FdUTP) FiveFU->Metabolites Converted to TS Thymidylate Synthase Metabolites->TS FdUMP inhibits RNA_DNA RNA & DNA Metabolites->RNA_DNA FUTP & FdUTP incorporated into dNTP dNTP Synthesis TS->dNTP Catalyzes S_Arrest S Phase Arrest dNTP->S_Arrest Inhibition leads to RNA_Damage RNA Damage RNA_DNA->RNA_Damage DNA_Damage DNA Damage RNA_DNA->DNA_Damage Apoptosis Apoptosis S_Arrest->Apoptosis Induces RNA_Damage->Apoptosis DNA_Damage->Apoptosis

5-Fluorouracil's metabolic activation and cytotoxic mechanisms.

In_Vitro_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture Drug_Treatment Treatment with This compound or 5-FU Cell_Culture->Drug_Treatment Viability Cell Viability (MTT Assay) Drug_Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Drug_Treatment->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Drug_Treatment->Cell_Cycle IC50 IC50 Calculation Viability->IC50 Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Analysis Cell_Cycle->Cell_Cycle_Dist

General experimental workflow for in vitro comparison.

References

Validating the Dual Therapeutic Action of Tirbanibulin Across Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tirbanibulin has emerged as a novel therapeutic agent with a distinctive dual mechanism of action, targeting both tubulin polymerization and Src kinase signaling. This guide provides a comprehensive comparison of this compound's performance against other established inhibitors, supported by experimental data and detailed protocols to aid in the validation of its dual activity in various cell types.

Unraveling the Dual Mechanism of this compound

This compound exerts its anti-proliferative effects through two primary pathways. Firstly, it acts as a tubulin polymerization inhibitor by binding to the colchicine-binding site on β-tubulin.[1][2] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and the induction of apoptosis.[3][4] Secondly, this compound inhibits Src kinase signaling, a pathway frequently implicated in cancer cell proliferation, survival, and migration.[5][6] While some studies suggest the inhibition of Src signaling may be an indirect consequence of microtubule disruption, others point to a direct inhibitory effect.[3][4]

Comparative Performance Analysis

To contextualize the efficacy of this compound, this section presents a comparative analysis of its activity against other well-known tubulin and Src inhibitors.

Tubulin Polymerization Inhibition

This compound's ability to inhibit tubulin polymerization is comparable to other microtubule-destabilizing agents. In in-vitro assays, its inhibitory effect is similar to that of nocodazole.[4]

Table 1: Comparative Efficacy of Tubulin Inhibitors

CompoundTargetMechanism of ActionCell Line(s)IC50/GI50Reference(s)
This compound β-tubulinPolymerization InhibitorA431 (cSCC)30.26 nM (72h)[7]
SCC-12 (cSCC)24.32 nM (72h)[7]
Huh7 (HCC)9 nM[8]
PLC/PRF/5 (HCC)13 nM[8]
Hep3B (HCC)26 nM[8]
HepG2 (HCC)60 nM[8]
Paclitaxel β-tubulinPolymerization StabilizerVarious2.5 - 7.5 nM (24h)[9]
Nocodazole β-tubulinPolymerization InhibitorVariousVaries by cell line[10]

cSCC: cutaneous squamous cell carcinoma; HCC: hepatocellular carcinoma

Src Kinase Signaling Inhibition

This compound is a non-ATP competitive inhibitor of Src kinase and has been reported to have greater potency than the well-established Src inhibitor, Dasatinib.[8]

Table 2: Comparative Efficacy of Src Kinase Inhibitors

CompoundTargetMechanism of ActionCell Line(s)/AssayIC50/GI50Reference(s)
This compound Src KinaseNon-ATP Competitive InhibitorHuman tumor cells~25 nM[3]
Dasatinib Src KinaseATP Competitive InhibitorCell-free assay0.8 nM[1][5]

Experimental Protocols for Mechanism Validation

To facilitate the independent validation of this compound's dual mechanism, detailed protocols for key experiments are provided below.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound, Paclitaxel (positive control for stabilization), Nocodazole (positive control for destabilization)

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well plates

Protocol:

  • Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer on ice.

  • Add GTP to a final concentration of 1 mM.

  • Add this compound or control compounds to the desired final concentrations (e.g., 1 µM and 10 µM for this compound).

  • Transfer the reaction mixtures to a pre-warmed (37°C) 96-well plate.

  • Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for at least 60 minutes at 37°C. An increase in absorbance indicates tubulin polymerization.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell viability and proliferation.

Materials:

  • Cells of interest (e.g., A431, SCC-12, NHEK)

  • Complete cell culture medium

  • This compound and control compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader (570 nm)

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound or control compounds for the desired duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells of interest

  • This compound and control compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with this compound or control compounds for the desired time (e.g., 24 or 48 hours).

  • Harvest cells (including any floating cells) and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

Apoptosis Assay (Annexin V Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Cells of interest

  • This compound and control compounds

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Treat cells with this compound or control compounds.

  • Harvest all cells (adherent and floating) and wash with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Src Kinase Activity Assay (Western Blot for Phospho-Src)

This method assesses the phosphorylation status of Src kinase as an indicator of its activity.

Materials:

  • Cells of interest

  • This compound and control compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against phospho-Src (e.g., Tyr416)

  • Primary antibody against total Src

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Treat cells with this compound or control compounds.

  • Lyse the cells and determine the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-Src overnight at 4°C.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total Src for normalization.

In Vitro Src Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This biochemical assay directly measures the enzymatic activity of purified Src kinase and its inhibition by compounds.

Materials:

  • Recombinant Src kinase

  • Src substrate (e.g., a specific peptide)

  • ATP

  • This compound and control Src inhibitors (e.g., Dasatinib)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Luminometer

Protocol:

  • Set up the kinase reaction in a 384-well plate by combining Src kinase, its substrate, and varying concentrations of this compound or a control inhibitor in the kinase reaction buffer.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for validating its dual mechanism.

Tirbanibulin_Mechanism cluster_tubulin Tubulin Polymerization Pathway cluster_src Src Signaling Pathway Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Src Src Kinase Downstream Downstream Effectors (e.g., FAK, STAT3) Src->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Apoptosis Apoptosis This compound This compound This compound->Tubulin Inhibits This compound->Src Inhibits Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Cell_Cycle_Arrest->Apoptosis Induces

Caption: Dual mechanism of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_tubulin_validation Tubulin Inhibition Validation cluster_src_validation Src Inhibition Validation cluster_phenotypic_assays Phenotypic Assays Start Select Cell Lines (e.g., A431, NHEK) Treat Treat with this compound & Controls Start->Treat Tubulin_Assay Tubulin Polymerization Assay Treat->Tubulin_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treat->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V) Treat->Apoptosis_Assay pSrc_WB Western Blot (p-Src) Treat->pSrc_WB Src_Kinase_Assay In Vitro Src Kinase Assay Treat->Src_Kinase_Assay MTT_Assay Cell Proliferation (MTT Assay) Treat->MTT_Assay Result1 Confirmation of Tubulin Inhibition Tubulin_Assay->Result1 Data Analysis Cell_Cycle->Result1 Apoptosis_Assay->Result1 Result2 Confirmation of Src Inhibition pSrc_WB->Result2 Data Analysis Src_Kinase_Assay->Result2 Result3 Confirmation of Anti-proliferative Effect MTT_Assay->Result3 Data Analysis

Caption: Experimental workflow for validation.

References

Tirbanibulin's Anti-Tumor Efficacy: A Comparative Guide Across Multiple Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor effects of Tirbanibulin across various cancer models, supported by experimental data. This compound is a novel, first-in-class dual inhibitor of tubulin polymerization and Src kinase signaling, demonstrating potent anti-proliferative and pro-apoptotic activities.[1][2] This document summarizes key findings, compares its efficacy against alternative treatments, and provides detailed experimental methodologies to aid in the evaluation and design of future research.

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism of action:

  • Tubulin Polymerization Inhibition: this compound binds to a novel site on the α-β tubulin heterodimer, disrupting microtubule dynamics.[3] This leads to a halt in the cell cycle at the G2/M phase and induces apoptosis.[3][4] Unlike some other tubulin-binding agents, this compound's binding is reversible, which may contribute to its favorable safety profile.[5]

  • Src Kinase Signaling Inhibition: this compound also inhibits the Src kinase signaling pathway, which is crucial for cancer cell migration, proliferation, and survival.[2][3]

This dual-action mechanism allows this compound to target rapidly dividing cells effectively.[6][7]

Clinical Efficacy in Actinic Keratosis

This compound is approved for the topical treatment of actinic keratosis (AK), a precursor to squamous cell carcinoma. Clinical trials have demonstrated its efficacy and safety.

Comparison with Other Topical Treatments for Actinic Keratosis

The following table summarizes the complete and partial clearance rates of this compound compared to other commonly used topical treatments for actinic keratosis.

TreatmentDosing RegimenComplete Clearance RatePartial Clearance Rate (≥75% lesion reduction)Recurrence Rate (at 1 year)Key Clinical Trial(s)
This compound 1% Ointment Once daily for 5 days44% - 54%68% - 76%47%Blauvelt et al., 2021[8][9]
5-Fluorouracil (5-FU) 5% Cream Twice daily for up to 4 weeks~49%Not consistently reported~55%Jansen et al., 2019[10][11]; Krawtchenko et al., 2007
Imiquimod 5% Cream 3 times per week for 16 weeks~48.3%~64.0%Not consistently reportedLebwohl et al., 2004[6]
Imiquimod 3.75% Cream Daily for two 2-week cycles35.6%59.4%~59.5% (sustained clearance of 40.5%)Swanson et al., 2010[2][12]
Ingenol Mebutate 0.015% Gel Once daily for 3 days~42.2%~63.9%Not consistently reportedLebwohl et al., 2012

Preclinical Anti-Tumor Effects in Various Cancer Models

This compound has demonstrated anti-tumor activity in a range of preclinical cancer models beyond actinic keratosis.

In Vitro Anti-proliferative Activity

The following table summarizes the 50% growth inhibition (GI50) values of this compound in various human cancer cell lines.

Cancer TypeCell LineGI50 (nM)
Squamous Cell CarcinomaA43130.26
Squamous Cell CarcinomaSCC-1224.32
Triple-Negative Breast CancerMDA-MB-231Data not specified, but inhibits growth and migration
MelanomaSK-MEL-2851
MelanomaSK-MEL-397

Data for A431 and SCC-12 from DeTemple et al., 2024. Data for MDA-MB-231 from Niu et al., 2019.[4] Data for melanoma cell lines from Kempers et al., 2020.

In Vivo Anti-Tumor Efficacy

In a triple-negative breast cancer mouse xenograft model using MDA-MB-231 cells, treatment with this compound resulted in:

  • Significantly delayed tumor growth compared to vehicle control.[3]

  • Reduced immunohistochemical staining of the proliferation marker Ki-67.[3][4]

  • A significantly increased number of apoptotic cells as measured by TUNEL assay.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the anti-proliferative effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Solubilization: Incubate for 3-4 hours at 37°C. After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.

In Vivo Xenograft Tumor Model (Breast Cancer)

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of this compound.

  • Cell Preparation: Culture MDA-MB-231 human breast cancer cells. Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., orally or intraperitoneally) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Endpoint: Continue treatment for a specified period (e.g., 4 weeks) or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for Ki-67, TUNEL assay).

TUNEL Assay for Apoptosis Detection in Tumor Tissue

This protocol outlines the general steps for detecting apoptosis in tumor sections from xenograft models.

  • Tissue Preparation: Fix the excised tumors in 10% neutral buffered formalin and embed them in paraffin. Cut 4-5 µm thick sections and mount them on slides.

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Permeabilization: Treat the sections with Proteinase K to retrieve the antigenic epitopes.

  • TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP, according to the manufacturer's instructions.

  • Detection: Incubate the sections with a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Visualization: Add a substrate solution (e.g., DAB) to develop the color. Counterstain with a suitable nuclear stain like hematoxylin.

  • Analysis: Mount the slides and examine them under a microscope. Apoptotic cells will be stained brown. Quantify the apoptotic index by counting the number of TUNEL-positive cells per field of view.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Tirbanibulin_Mechanism_of_Action This compound This compound Tubulin αβ-Tubulin Heterodimer This compound->Tubulin Src_Kinase Src Kinase This compound->Src_Kinase Inhibition Inhibition Microtubules Microtubule Dynamics Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Downstream_Signaling Downstream Signaling (Proliferation, Migration, Survival) Src_Kinase->Downstream_Signaling Inhibition->Apoptosis

Caption: this compound's dual mechanism of action.

Preclinical_Evaluation_Workflow start Start: Identify Cancer Model (e.g., Breast Cancer) invitro In Vitro Studies start->invitro cell_lines Select Cell Lines (e.g., MDA-MB-231) invitro->cell_lines invivo In Vivo Studies invitro->invivo mtt Cell Viability Assay (MTT) (this compound vs. Paclitaxel) cell_lines->mtt migration Migration/Invasion Assay cell_lines->migration xenograft Establish Xenograft Model invivo->xenograft treatment Treatment Groups (Vehicle, this compound, Paclitaxel) xenograft->treatment tumor_growth Monitor Tumor Growth treatment->tumor_growth analysis Endpoint Analysis tumor_growth->analysis ihc IHC (Ki-67) analysis->ihc tunel TUNEL Assay analysis->tunel end End: Comparative Efficacy Data analysis->end

Caption: Preclinical evaluation workflow.

References

Replicating published findings on Tirbanibulin's pro-apoptotic effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental data and methodologies required to replicate and compare the pro-apoptotic effects of Tirbanibulin. This compound, a novel dual mechanism inhibitor targeting both tubulin polymerization and Src kinase signaling, has demonstrated potent anti-proliferative and pro-apoptotic activity in various cancer cell lines. This document summarizes key quantitative findings, details experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and comparative analysis.

Quantitative Data Summary

The following tables present a summary of the anti-proliferative and pro-apoptotic effects of this compound in comparison to other established anti-cancer agents.

Table 1: Comparative Anti-proliferative Activity (GI₅₀/IC₅₀, nM) of this compound and Other Inhibitors in Various Cancer Cell Lines.

Cell LineCancer TypeThis compound (GI₅₀)Dasatinib (IC₅₀)
Huh7Hepatocellular Carcinoma9[1]-
PLC/PRF/5Hepatocellular Carcinoma13[1]-
Hep3BHepatocellular Carcinoma26[1]-
HepG2Hepatocellular Carcinoma60[1]-
HCT 116Colon Carcinoma-140[2]
MCF7Breast Carcinoma-670[2]
H460Non-small cell lung carcinoma-9000[2]

Note: GI₅₀ (Growth Inhibition 50) and IC₅₀ (Inhibitory Concentration 50) values represent the concentration of a drug that is required for 50% inhibition in vitro. Data for this compound and Dasatinib are from separate studies and direct comparison should be made with caution.

Signaling Pathways and Experimental Workflows

To understand the mechanism of this compound-induced apoptosis, it is crucial to visualize the involved signaling pathways and the experimental procedures used to investigate them.

This compound's Dual Mechanism of Action cluster_tubulin Tubulin Polymerization Inhibition cluster_src Src Kinase Signaling Disruption This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to colchicine site Src Kinase Src Kinase This compound->Src Kinase Inhibits Microtubule Destabilization Microtubule Destabilization β-tubulin->Microtubule Destabilization G2/M Phase Arrest G2/M Phase Arrest Microtubule Destabilization->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Downstream Signaling e.g., FAK, Paxillin Src Kinase->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Cell Proliferation & Survival->Apoptosis

Figure 1. This compound's dual inhibitory action on tubulin and Src kinase pathways leading to apoptosis.

Experimental Workflow for Apoptosis Assessment Cell Culture Cell Culture Drug Treatment Treat with this compound (or control/alternative drug) Cell Culture->Drug Treatment Cell Viability Assay MTT / CCK-8 Assay Drug Treatment->Cell Viability Assay Apoptosis Assay Annexin V / PI Staining (Flow Cytometry) Drug Treatment->Apoptosis Assay Western Blot Western Blot Analysis (Apoptotic Markers) Drug Treatment->Western Blot Data Analysis IC50 Calculation & Protein Quantification Cell Viability Assay->Data Analysis Apoptosis Assay->Data Analysis Western Blot->Data Analysis

Figure 2. A generalized workflow for assessing the pro-apoptotic effects of this compound in vitro.

Detailed Experimental Protocols

To ensure the reproducibility of the findings, the following are detailed protocols for the key experiments cited in the literature.

Cell Viability Assay (MTT/CCK-8 Assay)

This protocol is a generalized procedure based on common practices for determining cell viability and calculating GI₅₀/IC₅₀ values.[3][4]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well.[4]

    • Culture overnight in basal medium containing 2% fetal bovine serum (FBS) at 37°C and 5% CO₂.[3]

  • Drug Treatment:

    • Prepare serial dilutions of this compound and comparative compounds (e.g., Dasatinib, Colchicine, Paclitaxel) in the appropriate medium.

    • Replace the overnight culture medium with medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours).

  • MTT/CCK-8 Reagent Addition:

    • Add 10 µL of CCK-8 reagent[4] or 10 µL of MTT solution (5 mg/mL)[3] to each well.

    • Incubate for 2-4 hours at 37°C.

  • Data Acquisition:

    • If using MTT, add a solubilizing agent (e.g., 10% SDS in dilute HCl) and incubate until the formazan crystals are dissolved.[3]

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[3][4]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI₅₀/IC₅₀ values by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This protocol is based on a standard procedure for detecting apoptosis.[5][6][7]

  • Cell Treatment and Harvesting:

    • Seed cells and treat with this compound or control compounds for the desired time.

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Cell Staining:

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 1X Annexin-binding buffer to each sample.

    • Analyze the stained cells using a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.

  • Data Interpretation:

    • Annexin V-negative/PI-negative cells are considered viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptotic Markers

This is a generalized protocol for detecting key proteins in the apoptotic pathway.[7][8][9]

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound or control compounds.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro Tubulin Polymerization Assay

This protocol is based on a published method for assessing the effect of compounds on tubulin polymerization.[3][10]

  • Reaction Setup:

    • Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP).

    • Add this compound, a known tubulin polymerization inhibitor (e.g., nocodazole at 10 µM), a known tubulin polymerization stabilizer (e.g., paclitaxel at 10 µM), or a vehicle control to the reaction mixture.[3][10]

  • Initiation and Measurement:

    • Initiate polymerization by incubating the reaction mixture at 37°C.[3][10]

    • Measure the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.[3][10]

  • Data Analysis:

    • Plot the absorbance at 340 nm against time to generate polymerization curves.

    • Compare the curves of the this compound-treated samples to the positive and negative controls to determine its effect on tubulin polymerization.

References

Tirbanibulin's Potency in Microtubule Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Tirbanibulin, a novel microtubule inhibitor, demonstrates potent activity against tubulin polymerization, positioning it as a significant compound in the landscape of microtubule-targeting agents. This guide provides a comparative benchmark of this compound's potency against established microtubule inhibitors—Colchicine, Vincristine, and Paclitaxel—supported by experimental data and detailed methodologies.

This compound distinguishes itself through a dual mechanism of action, inhibiting both tubulin polymerization and Src kinase signaling.[1][2] It binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[3][4] A key characteristic of this compound is the reversibility of its binding to tubulin, which is believed to contribute to its lower clinical toxicity compared to irreversibly binding agents.

Comparative Potency of Microtubule Inhibitors

The potency of microtubule inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for tubulin polymerization or their effective concentration for 50% of maximal effect (EC50) for microtubule stabilization. The following table summarizes the available data for this compound and other prominent microtubule inhibitors. It is important to note that these values are derived from various studies and experimental conditions, which can influence the results.

CompoundTarget Site on β-TubulinPotency (in vitro Tubulin Polymerization)Reference
This compound Colchicine-binding siteDose-dependent inhibition, comparable to 10 µM nocodazole.[3] A cell-based assay showed higher potency than colchicine.[5][3][5]
Colchicine Colchicine-binding siteIC50: ~2-8 µM[6][7][8]
Vincristine Vinca-binding siteInhibition of polymerization observed.[9]
Paclitaxel Taxane-binding siteEC50: ~0.5-23 µM (for polymerization promotion)[10]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. EC50 represents the concentration of a drug that gives a half-maximal response.

Signaling Pathways and Experimental Workflow

The mechanisms of action of these microtubule inhibitors involve critical cellular signaling pathways. This compound's dual-action and the distinct mechanisms of other inhibitors are depicted in the following diagrams.

This compound's Dual Mechanism of Action This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site SrcKinase Src Kinase This compound->SrcKinase Inhibits Microtubule Microtubule Polymerization Tubulin->Microtubule Signaling Downstream Signaling SrcKinase->Signaling Disruption Microtubule Disruption Microtubule->Disruption Inhibition_Signaling Inhibition of Proliferation, Migration Signaling->Inhibition_Signaling CellCycleArrest G2/M Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis Inhibition_Signaling->Apoptosis CellCycleArrest->Apoptosis

This compound's dual inhibitory action on tubulin and Src kinase.

Comparative Microtubule Targeting Mechanisms cluster_destabilizers Microtubule Destabilizers cluster_stabilizers Microtubule Stabilizers This compound This compound Polymerization Polymerization This compound->Polymerization Inhibit Colchicine Colchicine Colchicine->Polymerization Inhibit Vincristine Vincristine Vincristine->Polymerization Inhibit Paclitaxel Paclitaxel Depolymerization Depolymerization Paclitaxel->Depolymerization Inhibits Tubulin αβ-Tubulin Dimers Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Depolymerization->Tubulin Microtubules->Depolymerization

Mechanisms of different classes of microtubule inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of microtubule inhibitor potency.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds (this compound, Colchicine, Vincristine, Paclitaxel) dissolved in DMSO

  • 96-well, black, flat-bottom microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL.

  • On ice, prepare the reaction mixture containing General Tubulin Buffer, GTP (final concentration 1 mM), glycerol (final concentration 10%), and the fluorescent reporter dye.

  • Add the test compounds at various concentrations to the wells of the microplate. Include a DMSO control.

  • Add the tubulin solution to the reaction mixture to initiate the polymerization reaction.

  • Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

  • Monitor the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60 minutes.[7]

  • The rate of polymerization is determined by the increase in fluorescence over time. The IC50 values for inhibitors are calculated as the concentration that reduces the maximum rate of polymerization by 50%. For stabilizers like paclitaxel, the EC50 is the concentration that produces a half-maximal increase in polymerization.

Tubulin Polymerization Assay Workflow start Start prep_reagents Prepare Tubulin, Buffers, and Test Compounds start->prep_reagents mix Mix Reagents and Tubulin on Ice prep_reagents->mix plate Add Mixture and Compounds to 96-well Plate mix->plate incubate Incubate at 37°C in Fluorescence Reader plate->incubate measure Measure Fluorescence Kinetics for 60 min incubate->measure analyze Analyze Data and Calculate IC50/EC50 measure->analyze end End analyze->end

Workflow for the in vitro tubulin polymerization assay.
Src Kinase Activity Assay (TR-FRET)

This assay is used to determine the inhibitory effect of compounds on Src kinase activity.

Materials:

  • Recombinant Src kinase enzyme

  • Src-specific peptide substrate

  • ATP

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • TR-FRET donor (e.g., terbium-labeled anti-His antibody for a His-tagged kinase)

  • TR-FRET acceptor (e.g., fluorescently labeled anti-phosphotyrosine antibody)

  • Test compounds (this compound) dissolved in DMSO

  • 384-well, low-volume microplate

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare the kinase reaction mixture containing Src kinase, peptide substrate, and ATP in the assay buffer.

  • Add the test compounds at various concentrations to the wells of the microplate. Include a DMSO control.

  • Initiate the kinase reaction by adding the ATP to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the TR-FRET donor and acceptor antibodies.

  • Incubate the plate in the dark at room temperature to allow for antibody binding.

  • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.[11][12]

  • The ratio of the acceptor to donor fluorescence is calculated, which is proportional to the kinase activity. The IC50 value is the concentration of the inhibitor that reduces the kinase activity by 50%.

Src Kinase TR-FRET Assay Workflow start Start prep_reagents Prepare Kinase, Substrate, ATP, and Test Compounds start->prep_reagents plate Add Reagents and Compounds to 384-well Plate prep_reagents->plate incubate_kinase Incubate at RT to Allow Kinase Reaction plate->incubate_kinase add_detection Add TR-FRET Donor and Acceptor Antibodies incubate_kinase->add_detection incubate_fret Incubate in Dark for Antibody Binding add_detection->incubate_fret measure Measure Time-Resolved Fluorescence incubate_fret->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

Workflow for the Src Kinase TR-FRET assay.

References

Safety Operating Guide

Navigating the Safe Disposal of Tirbanibulin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Tirbanibulin, an active pharmaceutical ingredient, requires careful handling and disposal to minimize risks and ensure compliance with regulatory standards. This document provides essential information and procedural guidance for the proper disposal of this compound.

General Disposal Procedures

Unused or expired this compound, as well as contaminated materials, should be managed as hazardous waste. The primary recommended method of disposal for this compound is through a licensed hazardous material disposal company.[1] Alternatively, the product may be incinerated in a facility equipped with an afterburner and scrubber to ensure complete and safe destruction.[1] It is imperative to adhere to all federal, state, and local regulations governing hazardous waste disposal.

For unused this compound in a clinical or household setting, such as leftover ointment from patient use, it should not be flushed down the toilet.[2][3] The preferred method is to utilize a medicine take-back program.[2][3] If a take-back program is not accessible, consult the FDA's "Safe Disposal of Medicines" website for further guidance.[2][3] Single-use sachets should be discarded after a single application.[4][5][6][7]

Accidental Release Measures

In the event of a spill, unnecessary personnel should be kept away from the area.[1] Those involved in the cleanup should wear appropriate personal protective equipment (PPE), including protection against inhalation of dust.[1] Damaged containers or spilled material should not be handled without appropriate protective clothing.[1] Ensure the area is adequately ventilated.[1] The collected material should be placed in suitable, closed containers for disposal.[8]

Quantitative Data

Currently, publicly available safety data sheets and handling guidelines for this compound do not provide specific quantitative data such as disposal concentration limits or reportable quantities for spills. Researchers should consult their institution's environmental health and safety department for specific guidance and any internal reporting thresholds.

Experimental Protocols

Detailed experimental protocols for the inactivation or disposal of this compound are not specified in the available literature. The standard procedure is to transfer the waste to a licensed disposal service.

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory environment.

Tirbanibulin_Disposal_Workflow cluster_assessment Waste Assessment cluster_containment Containment & Labeling cluster_disposal_path Disposal Pathway start This compound Waste Generated (Unused, Expired, Contaminated) assess_type Determine Waste Type (Solid, Liquid, Contaminated PPE) start->assess_type contain Place in a Suitable, Closed, and Labeled Container assess_type->contain label_waste Label as Hazardous Waste (Include Chemical Name) contain->label_waste licensed_disposal Engage a Licensed Hazardous Material Disposal Company label_waste->licensed_disposal incineration Alternatively, Incinerate in an Approved Facility with Afterburner and Scrubber label_waste->incineration Alternative end_point Proper and Documented Disposal licensed_disposal->end_point incineration->end_point

This compound Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.